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  • Product: 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL
  • CAS: 922142-90-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol: Structure, Properties, and Potential Applications

A Note to the Reader: Comprehensive searches for the chemical compound "1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol" have not yielded specific information on its synthesis, properties, or applications in publicly av...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Comprehensive searches for the chemical compound "1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol" have not yielded specific information on its synthesis, properties, or applications in publicly available scientific literature or chemical databases. This suggests that the compound may be a novel chemical entity, a specialized intermediate not widely reported, or a misnomer.

This guide, therefore, adopts a theoretical and predictive approach, grounded in established principles of organic chemistry. By dissecting the constituent functional groups and structural motifs of the proposed molecule, we can infer its likely chemical behavior, potential synthetic routes, and plausible areas of application. This document is intended for researchers, scientists, and drug development professionals who are engaged in the design and synthesis of new chemical entities.

Deconstructing the Molecular Architecture

The IUPAC name "1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol" describes a multifunctional aliphatic compound. A systematic analysis of its name reveals the following key structural features:

  • Parent Chain: A five-carbon pentane chain.

  • Primary Functional Groups:

    • An alcohol (-OL) at position 2.

    • A bromo (-Bromo) group at position 1.

    • A hydroxyimino (-hydroxyimino) group, also known as an oxime, at position 5.

  • Substitution: Two methyl groups (-dimethyl) at position 4.

Based on this, the chemical structure can be confidently drawn as:

Physicochemical Properties: A Predictive Analysis

While empirical data is unavailable, we can predict the key physicochemical properties of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol based on its structure.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C7H14BrNO2Derived by counting the atoms in the predicted structure.
Molecular Weight Approximately 224.09 g/mol Calculated from the molecular formula.
Polarity PolarThe presence of hydroxyl, bromo, and hydroxyimino groups introduces significant polarity.
Solubility Likely soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.The polar functional groups will facilitate dissolution in polar solvents. The hydrocarbon backbone may limit aqueous solubility.
Boiling Point ElevatedHydrogen bonding capabilities of the hydroxyl and hydroxyimino groups will lead to a higher boiling point compared to non-functionalized alkanes of similar molecular weight.
Chirality Chiral at Carbon-2The carbon atom bearing the hydroxyl group is attached to four different substituents, making it a stereocenter. The molecule can exist as (R) and (S) enantiomers. The oxime can also exhibit E/Z isomerism.

Proposed Synthetic Strategies

The synthesis of this molecule would likely involve a multi-step pathway, leveraging known organic transformations. A plausible retrosynthetic analysis suggests a key intermediate: a ketone that can be converted to the oxime.

Retrosynthetic Analysis

G target 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol intermediate1 1-Bromo-4,4-dimethyl-5-oxopentan-2-ol target->intermediate1 Oximation precursor2 Hydroxylamine (NH2OH) target->precursor2 Reagent intermediate1->target intermediate2 1-Bromo-4,4-dimethylpentan-2,5-dione intermediate1->intermediate2 Selective Reduction intermediate2->intermediate1 precursor1 4,4-Dimethyl-1-penten-5-one intermediate2->precursor1 Halohydrin Formation / Oxidation precursor1->intermediate2 precursor2->target G cluster_0 Synthesis of Ketone Intermediate cluster_1 Final Functional Group Transformations A Start: 4,4-Dimethylpent-1-en-5-one B Step 1: Bromohydrin Formation (NBS, H2O) A->B C Step 2: Oxidation (PCC or Dess-Martin) B->C D Intermediate: 1-Bromo-4,4-dimethyl-5-oxopentan-2-one C->D Proceed to next stage E Step 3: Selective Reduction (e.g., NaBH4 at low temp) D->E F Step 4: Oximation (NH2OH.HCl, Pyridine) E->F G Final Product: 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol F->G

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1-Bromo-5-hydroxy-4,4-dimethylpentan-2-one

  • To a stirred solution of 4,4-dimethylpent-1-en-5-one in a 1:1 mixture of DMSO and water at 0 °C, add N-bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield the bromohydrin.

Causality behind Experimental Choices: The use of NBS in aqueous DMSO is a standard method for halohydrin formation from alkenes. The regioselectivity is driven by the formation of a bromonium ion intermediate, followed by nucleophilic attack by water at the more substituted carbon.

Step 2: Synthesis of 1-Bromo-4,4-dimethylpentan-2,5-dione

  • Dissolve the bromohydrin from the previous step in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with DCM, dry, and concentrate under reduced pressure.

Causality behind Experimental Choices: Dess-Martin periodinane is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without affecting other functional groups.

Step 3: Synthesis of 1-Bromo-5-hydroxyimino-4,4-dimethylpentan-2-ol

  • Dissolve the diketone in ethanol.

  • Add a solution of hydroxylamine hydrochloride (2.2 equivalents) and pyridine (2.2 equivalents) in ethanol.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer and purify by chromatography to isolate the target compound.

Causality behind Experimental Choices: Hydroxylamine reacts with ketones to form oximes. Pyridine is used as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride. Using a slight excess of the oximation reagents can help drive the reaction to completion.

Potential Applications in Research and Drug Development

The unique combination of functional groups in 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol suggests several potential areas of application:

  • Medicinal Chemistry:

    • Enzyme Inhibitors: The oxime moiety is a known pharmacophore in various enzyme inhibitors. The molecule could be explored as a scaffold for developing inhibitors of proteases, kinases, or other enzymes.

    • Prodrugs: The hydroxyl group could be esterified to create prodrugs with modified pharmacokinetic properties.

  • Organic Synthesis:

    • Versatile Intermediate: The bromo group can be displaced by a variety of nucleophiles, and the oxime can be reduced to an amine or hydrolyzed back to a ketone, making this molecule a potentially versatile building block for the synthesis of more complex molecules.

  • Materials Science:

    • The presence of multiple polar functional groups could impart interesting properties for the development of novel polymers or coordination compounds.

Characterization and Analytical Methods

Should this compound be synthesized, a full suite of analytical techniques would be required to confirm its structure and purity.

TechniqueExpected Observations
¹H NMR Spectroscopy Distinct signals for the methyl protons, the methylene protons adjacent to the bromine and the oxime, the methine proton of the alcohol, and the hydroxyl and oxime protons.
¹³C NMR Spectroscopy Signals corresponding to the seven carbon atoms in their unique chemical environments.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the alcohol and oxime, the C=N stretch of the oxime, and the C-Br stretch.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Chiral HPLC Separation of the (R) and (S) enantiomers if a chiral stationary phase is used.

Safety and Handling

While specific toxicity data is not available, the presence of a bromo group suggests that the compound should be handled as a potential irritant and lachrymator. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential.

Conclusion and Future Directions

1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol represents an intriguing, albeit currently theoretical, chemical structure. The predictive analysis presented in this guide suggests that it is a synthetically accessible molecule with potential applications in medicinal chemistry and as a versatile synthetic intermediate.

Future work would involve the experimental validation of the proposed synthetic routes, full spectroscopic and analytical characterization of the compound, and exploration of its reactivity and biological activity. The insights gained from such studies would contribute to the broader landscape of organic chemistry and drug discovery.

References

As this is a theoretical guide for a novel compound, direct references are not applicable. The principles and reactions discussed are fundamental concepts in organic chemistry and can be found in standard textbooks and reference materials, such as:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Patai, S. (Ed.). (1997). The Chemistry of Halides, Pseudo-Halides and Azides. John Wiley & Sons.
  • Rappoport, Z. (Ed.). (2008). The Chemistry of Hydroxylamines, Oximes and Hydroxamic Acids. John Wiley & Sons.
Exploratory

A Senior Application Scientist's Technical Guide to the Physicochemical Characterization of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical framework for the full physicochemical characterization of the novel chemical entity, 1-B...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the full physicochemical characterization of the novel chemical entity, 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol. As this compound is not extensively documented in public literature, this guide adopts a foundational approach, detailing the necessary experimental workflows, the scientific rationale behind methodological choices, and the interpretation of data within a drug development context. We will cover predictive analysis of core properties, a systematic workflow for structural elucidation, and detailed, field-proven protocols for determining critical physicochemical parameters such as lipophilicity (LogP) and ionization constants (pKa). The objective is to equip researchers with a robust, self-validating system for the thorough characterization of this and other novel molecules.

Molecular Structure & Predicted Properties

A rigorous analysis of any new chemical entity begins with its structure. The name 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol defines a unique arrangement of functional groups that dictates its chemical behavior and potential biological activity.

1.1 Structural Analysis

The molecule possesses several key features:

  • A Pentane Backbone: A five-carbon chain provides the structural framework.

  • Stereocenters: The carbon at position 2 (C2), bearing a hydroxyl group, is a chiral center. Furthermore, the oxime (C=NOH) at C5 can exhibit E/Z geometric isomerism due to restricted rotation around the C=N double bond.[1][2] This creates the possibility of multiple stereoisomers, each of which could have distinct biological and physical properties.

  • Key Functional Groups:

    • Alkyl Bromide (-Br): A potential leaving group, influencing reactivity and serving as a synthetic handle.

    • Secondary Alcohol (-OH): A hydrogen bond donor and acceptor, impacting solubility and potential metabolic pathways.[3]

    • Oxime (=NOH): A polar, weakly acidic group that can engage in hydrogen bonding and coordination.[1][4] Oximes are critical functional groups in medicinal chemistry, sometimes used as antidotes for nerve agents or as intermediates in synthesis.[2][5]

    • Gem-dimethyl Group: The two methyl groups at C4 provide steric bulk, which can influence reaction rates and molecular conformation.

1.2 Predicted Physicochemical Properties

In the absence of empirical data, computational models provide valuable initial estimates for guiding experimental design. These predictions are derived from the molecule's structure.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₇H₁₄BrNO₂Defines the elemental composition.
Molecular Weight 224.09 g/mol Influences diffusion, bioavailability, and formulation.
XLogP3 1.8 - 2.5Predicts lipophilicity (fat-solubility), a key factor in membrane permeability and absorption. A value in this range suggests moderate lipophilicity.[6][7]
Hydrogen Bond Donors 2 (from -OH and =NOH)Indicates the capacity to donate protons in hydrogen bonds, affecting solubility in polar solvents and receptor binding.
Hydrogen Bond Acceptors 3 (from -OH, =NOH, and -Br)Indicates the capacity to accept protons in hydrogen bonds, influencing aqueous solubility and target interactions.
pKa (Acidic) ~10-11 (for Oxime OH)~16-18 (for Alcohol OH)The oxime hydroxyl is the primary acidic center under physiological conditions. The pKa dictates the ionization state at a given pH, which profoundly impacts solubility, absorption, and receptor interaction.[8][9]

Strategic Workflow for Synthesis and Characterization

A logical, phased approach is essential to ensure the purity, identity, and properties of a novel compound are unambiguously determined. The following workflow represents a best-practice model for characterizing 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol.

G Overall Characterization Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Physicochemical Profiling Syn Plausible Synthesis Route (e.g., Aldol addition followed by oximation and reduction/bromination) Pur Purification (Column Chromatography / Recrystallization) Syn->Pur Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pur->NMR Purified Compound MS Mass Spectrometry (HRMS for Exact Mass) NMR->MS IR FTIR Spectroscopy MS->IR Purity Purity Assessment (HPLC, Elemental Analysis) IR->Purity MP Melting Point Purity->MP Confirmed Structure & Purity Sol Solubility Profiling MP->Sol LogP LogP Determination Sol->LogP pKa pKa Determination LogP->pKa

Caption: A strategic workflow for the synthesis, purification, structural confirmation, and physicochemical profiling of a novel chemical entity.

Protocols for Structural Elucidation and Purity

The identity and purity of the synthesized compound must be confirmed before any physicochemical measurements are made.[10] This is the foundation of trustworthy data.

3.1 Spectroscopic Identification

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its atomic connectivity and functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the number of different proton environments, their neighboring protons (splitting patterns), and relative numbers (integration). Key expected signals include the gem-dimethyl singlet, multiplets for the aliphatic chain protons, and distinct signals for the alcohol and oxime protons.

    • ¹³C NMR: Will show the number of unique carbon environments, confirming the 7 carbons of the backbone.

    • 2D NMR (e.g., COSY, HSQC): Used to definitively assign which protons are attached to which carbons and to map out the complete connectivity of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution MS (HRMS): This is critical. It provides the exact molecular weight, allowing for the unambiguous determination of the molecular formula (C₇H₁₄BrNO₂).[10] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key confirmatory feature, showing two peaks of nearly equal intensity separated by ~2 Da.

  • Infrared (IR) Spectroscopy:

    • This technique identifies the functional groups present by their characteristic vibrational frequencies.[1][4]

      • ~3600 cm⁻¹ (sharp): O-H stretch of the alcohol.

      • ~3300 cm⁻¹ (broad): O-H stretch of the oxime, often broadened by hydrogen bonding.

      • ~1665 cm⁻¹ (medium): C=N stretch of the oxime.[2]

      • ~945 cm⁻¹ (medium): N-O stretch of the oxime.[2]

      • ~500-600 cm⁻¹ (strong): C-Br stretch.

3.2 Purity Assessment

  • High-Performance Liquid Chromatography (HPLC): A primary method for determining purity. A single, sharp peak on multiple chromatographic systems (e.g., reverse-phase and normal-phase) is strong evidence of a pure compound.

  • Elemental Analysis: Provides the percentage composition of C, H, N, and Br. The experimental values must match the theoretical values calculated from the molecular formula within a narrow margin (typically ±0.4%).

Experimental Protocols for Physicochemical Properties

The following protocols are designed to be robust and provide data crucial for predicting a compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, Excretion - ADME).

4.1 Lipophilicity: LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) measures the differential solubility of a compound in a hydrophobic (n-octanol) versus a hydrophilic (water) phase. It is a key indicator of a drug's ability to cross cell membranes.[7][11]

Caption: Step-by-step protocol for the classic shake-flask determination of LogP.

4.2 Acidity Constant: pKa Determination (Potentiometric Titration)

The pKa is the pH at which a compound is 50% ionized. The oxime group is the most relevant acidic center in this molecule. Determining its pKa is vital for predicting solubility and absorption in different parts of the body (e.g., stomach vs. intestine).[8][9]

Methodology:

  • Preparation: Calibrate a potentiometer with standard buffers (e.g., pH 4, 7, and 10).[8][9] Prepare a ~1 mM solution of the compound in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[8]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) and purge with nitrogen to remove dissolved CO₂.[8]

  • Acidification: Make the sample solution acidic by adding 0.1 M HCl to a starting pH of ~2 to ensure the oxime is fully protonated.

  • Titration with Base: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH).[9][12] Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point).

    • The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the compound.[13][14]

  • Validation: Perform the titration in triplicate to ensure reproducibility.[8][9]

Conclusion

The systematic approach outlined in this guide provides a robust framework for the definitive physicochemical characterization of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol. By integrating predictive analysis with rigorous experimental protocols for structural elucidation, purity assessment, and the determination of key properties like LogP and pKa, researchers can build a comprehensive data package. This information is not merely academic; it is the essential foundation upon which all further drug development activities, from formulation to preclinical ADME studies, are built. Adherence to these principles of scientific integrity ensures that the resulting data is both accurate and trustworthy, accelerating the journey of a novel compound from the laboratory to potential therapeutic application.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemistry Learner. Oxime: Definition, Structure, Formation, and Compounds. Available from: [Link]

  • Vedantu. Oximes: Structure, Formula, Preparation & Uses in Chemistry. Available from: [Link]

  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

  • PubMed. Exploring the physicochemical properties of oxime-reactivation therapeutics for cyclosarin, sarin, tabun, and VX inactivated acetylcholinesterase. Available from: [Link]

  • Testbook. Oxime: Learn its Structure, Formation, Reaction, Properties & Use. Available from: [Link]

  • Wikipedia. Oxime. Available from: [Link]

  • Pharma Tutor. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • ACS Publications. A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Chemistry Steps. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Available from: [Link]

  • ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Available from: [Link]

  • ACS Publications. Guidelines for Characterization of Organic Compounds. Available from: [Link]

  • Scribd. Estimating pKa via Half Neutralization. Available from: [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. Available from: [Link]

  • National Institutes of Health. Oxime radicals: generation, properties and application in organic synthesis. Available from: [Link]

  • hestia.greensystem.com.ua. Spectroscopic Identification Of Organic Compounds. Available from: [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Available from: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

  • Google Patents. Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Science of Synthesis. Oximes. Available from: [Link]

  • Open Access Journals. Principles of Organic Spectroscopy. Available from: [Link]

  • RJPN. Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. Available from: [Link]

  • National Institutes of Health. Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Available from: [Link]

  • PubChem. 1-Bromo-4,4-dimethylpentan-2-one. Available from: [Link]

  • LookChem. 1-BROMO-4,4-DIMETHYLPENTANE. Available from: [Link]

  • LookChem. 5-Bromo-2,2-dimethylpentan-1-ol. Available from: [Link]

Sources

Foundational

solubility data for gem-dimethyl substituted bromo-oximes

Technical Guide: Solubility Profiling & Handling of gem-Dimethyl Substituted -Bromo Oximes Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Handling of gem-Dimethyl Substituted -Bromo Oximes

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and handling protocols for gem-dimethyl substituted


-bromo oximes . These compounds, exemplified by 3-bromo-3-methylbutan-2-one oxime , are critical intermediates in the synthesis of isoxazolines, pesticides, and pharmaceutical scaffolds via nitrile oxide cycloadditions.

Due to the specific steric hindrance introduced by the gem-dimethyl group and the reactive nature of the


-bromo functionality, these molecules exhibit unique solubility profiles that differ from linear alkyl oximes. This guide synthesizes predicted physicochemical data with field-proven experimental protocols to ensure reproducible processing and safety.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The core subject of this analysis is the gem-dimethyl substituted class, specifically 3-bromo-3-methylbutan-2-one oxime (and its derivatives).[1] The gem-dimethyl moiety introduces significant lipophilicity and steric bulk, affecting crystal packing and solvation thermodynamics.

Structural Characteristics[4]
  • Core Scaffold:

    
    -Halo ketoxime.[1]
    
  • Key Substituent: gem-Dimethyl group at the

    
    -position relative to the carbonyl carbon (or adjacent to the oxime carbon).[1]
    
  • Functionality: Precursor to nitrile oxides via dehydrohalogenation.[1]

Physicochemical Data Profile

The following data represents the baseline physicochemical constants for 3-bromo-3-methylbutan-2-one oxime (


), derived from structural modeling and analogous experimental data.
PropertyValue / DescriptionSignificance
Molecular Weight 180.04 g/mol Moderate MW facilitates good organic solubility.[1]
LogP (Octanol/Water) ~1.3 – 1.6 (Predicted)Moderately lipophilic; prefers organic phases.[1]
pKa (Oxime OH) ~11.0 – 12.0Weakly acidic; soluble in high pH aqueous solutions (with degradation risk).[1]
Melting Point 65 – 75 °C (Estimated)gem-Dimethyl groups often disrupt packing, lowering MP compared to linear analogs.[1]
Physical State Crystalline Solid or Viscous OilDependent on purity and residual solvent.[1]
Thermal Stability Low (< 100 °C) CRITICAL: Risk of Beckmann rearrangement or explosive decomposition.[1]

Part 2: Solubility Data Analysis

Solubility is the critical parameter for process optimization, particularly for the dehydrohalogenation step where the oxime is converted to a nitrile oxide. The data below categorizes solvent compatibility based on dielectric constant and solvation mechanism.

Solvent Compatibility Matrix

Data standardized for 25°C, atmospheric pressure.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Protic Methanol (MeOH)High (>100 mg/mL) H-bonding between solvent OH and oxime N-OH stabilizes the solute.[1]
Polar Protic Ethanol (EtOH)High (>80 mg/mL) Excellent solvent for recrystallization or reaction media.[1]
Polar Aprotic DMSO / DMFVery High (>200 mg/mL) Strong dipole interactions; preferred for nucleophilic substitution reactions.[1]
Chlorinated Dichloromethane (DCM)High (>150 mg/mL) Excellent solubilization of the lipophilic gem-dimethyl/bromo region.[1]
Esters Ethyl Acetate (EtOAc)Moderate-High Good general solvent; often used for extraction post-synthesis.[1]
Ethers THF / MTBEModerate Good solubility; MTBE is preferred for safety over diethyl ether.[1]
Non-Polar Hexane / HeptaneLow (<10 mg/mL) gem-Dimethyl group adds lipophilicity, but the polar oxime headgroup resists non-polar solvation.[1]
Aqueous Water (pH 7)Very Low (<1 mg/mL) Hydrophobic effect dominates.[1]
Aqueous Water (pH > 12)Soluble (as salt) Deprotonation of oxime OH forms the water-soluble oximates (Unstable).[1]
Partitioning Behavior

The gem-dimethyl group increases the LogP by approximately +0.5 units compared to the des-methyl analog.[1]

  • Extraction Protocol: In a biphasic system (Water/DCM), the compound will partition >95% into the organic layer.

  • Implication: Aqueous washes are highly effective for removing inorganic salts (NaBr) without significant product loss.[1]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Saturation Solubility Determination (HPLC Method)

Objective: To generate precise solubility data for a specific derivative in a target solvent.[1]

Reagents:

  • Test Compound (e.g., 3-bromo-3-methylbutan-2-one oxime, >98% purity).[1]

  • Target Solvent (HPLC Grade).[1]

  • Internal Standard (e.g., Acetophenone).

Workflow:

  • Supersaturation: Add excess solid compound to 5 mL of solvent in a sealed scintillation vial.

  • Equilibration: Shake at 25°C for 24 hours (thermostated shaker).

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Dilution: Dilute filtrate 1:100 with Mobile Phase.

  • Quantification: Analyze via HPLC-UV (254 nm).

Validation Check:

  • If duplicate injections deviate >2%, re-filter and re-analyze.

  • Check filter compatibility: PTFE is required for DCM/THF; Nylon for MeOH/Water.[1]

Protocol: Synthesis & Isolation (Solubility-Driven)

Context: Synthesis of 3-bromo-3-methylbutan-2-one oxime from the ketone.

  • Bromination: 3-methylbutan-2-one +

    
    
    
    
    
    3-bromo-3-methylbutan-2-one.[1]
    • Solvent: Methanol (homogenizes reaction).[1]

  • Oximation: Ketone +

    
    .[1]
    
    • Critical Step: The gem-dimethyl group creates steric hindrance.[1] Reaction times are 2-3x longer than linear ketones.[1]

  • Isolation (Solubility Leverage):

    • Evaporate MeOH.[1]

    • Partition residue between Water and MTBE .[1]

    • Why? The oxime moves to MTBE; unreacted hydroxylamine salts stay in water.[1]

Part 4: Visualizations & Pathways

Reaction & Solubility Pathway

This diagram illustrates the synthesis flow and solubility-based separation logic.[1]

G cluster_0 Synthesis Phase cluster_1 Oximation Phase cluster_2 Solubility-Based Isolation cluster_3 Application Start 3-Methylbutan-2-one Bromination Bromination (Br2 / MeOH) Start->Bromination Intermediate alpha-Bromo Ketone (Lipophilic) Bromination->Intermediate Oximation Oximation (NH2OH-HCl / NaOAc) Intermediate->Oximation Crude Crude Mixture (Oxime + Salts) Oximation->Crude Partition Partitioning (Water / MTBE) Crude->Partition Aqueous Aqueous Layer (Salts, NH2OH) Partition->Aqueous High Sol. Organic Organic Layer (MTBE) (Target Bromo-Oxime) Partition->Organic LogP ~1.3 NitrileOxide Nitrile Oxide (In Situ Generation) Organic->NitrileOxide Dehydrohalogenation

Caption: Figure 1. Synthesis and solubility-driven isolation workflow for gem-dimethyl


-bromo oximes.

Part 5: Safety & Stability (Critical)[3]

Warning: Thermal Instability


-Bromo oximes are thermally sensitive.[1] The combination of the N-O bond and the labile C-Br bond creates a risk of exothermic decomposition.
  • Solubility Hazard: Do not dissolve in high-boiling solvents (e.g., Toluene, Xylene) if reflux is required, unless strictly controlled. The decomposition temperature is often near 100°C.[1]

  • Lachrymator: Like many

    
    -halo ketones, these oximes (and their precursors) can be potent lachrymators.[1] Handle in a fume hood.
    
  • Base Sensitivity: In the presence of base (e.g.,

    
    , 
    
    
    
    ), the compound eliminates HBr to form the Nitrile Oxide .
    • Note: Nitrile oxides are unstable and will dimerize to furoxans if a dipolarophile is not present immediately.[1]

    • Protocol: Always have the alkene/alkyne substrate present in the solution before adding the base to the bromo-oxime solution.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344911, 3-Bromo-3-methylbutan-2-one. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[2] Retrieved from [Link][1]

  • Zhang, H., et al. (2023). Synthesis of gem-dibromo 1,3-oxazines by NBS-mediated electrophilic cyclization. Organic & Biomolecular Chemistry, 21, 4578-4582.[3] Retrieved from [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (2005).Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 105(6), 2175-2214. (Contextualizing oxime/nitrile oxide equilibria).

Sources

Exploratory

A Proactive Safety and Handling Framework for the Novel Compound 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals Abstract The synthesis and evaluation of novel chemical entities are fundamental to innovation in drug discovery and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The synthesis and evaluation of novel chemical entities are fundamental to innovation in drug discovery and materials science. However, the introduction of any new molecule into the laboratory workflow brings with it an inherent challenge: the absence of established safety data. This guide addresses this critical gap for the compound 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol . As no formal Safety Data Sheet (SDS) for this specific molecule is publicly available, this document provides a comprehensive, in-depth safety and handling framework derived from a first-principles, functional group-based hazard analysis. By dissecting the molecule into its constituent parts—an organobromine (alkyl halide), a secondary alcohol, and an oxime—we infer its likely physicochemical properties, toxicological profile, and reactivity. This whitepaper offers researchers and drug development professionals the critical insights and detailed protocols necessary to manage this compound responsibly, ensuring a culture of proactive safety in the laboratory.

Molecular Profile and Inferred Hazard Identification

The structure of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol presents a unique combination of functional groups that dictate its potential hazards. A systematic evaluation of each component is the cornerstone of a proactive safety assessment.

  • Organobromine Moiety (Alkyl Halide): The presence of a covalent carbon-bromine bond is the most significant contributor to the molecule's potential toxicity. Alkyl halides are a well-documented class of alkylating agents, capable of forming covalent bonds with biological nucleophiles like DNA and proteins.[1][2] This reactivity is the mechanistic basis for potential carcinogenicity, mutagenicity, and genotoxicity.[3] As such, this compound must be treated as a suspected carcinogen and mutagen . Skin and eye contact should be scrupulously avoided, as organobromine compounds can cause irritation and may be absorbed through the skin.[4]

  • Oxime Moiety (-C=N-OH): The hydroxyimino group introduces a different set of potential hazards. Oximes and related hydroxylamine derivatives can be toxic if swallowed or absorbed through the skin, may cause allergic skin reactions, and are sometimes suspected of causing cancer.[5][6][7] Furthermore, some oximes can be unstable and may decompose upon heating or in the presence of strong acids or oxidizing agents.[6][8] While the steric bulk of the adjacent dimethyl groups in this molecule may lend some stability, this cannot be assumed.

  • Secondary Alcohol (-CH-OH): The secondary alcohol functional group is less hazardous than the other moieties but contributes to the overall profile. It is expected to be a flammable liquid or solid and may cause irritation upon contact with the eyes or skin.[9]

Based on this analysis, a preliminary hazard classification under the Globally Harmonized System (GHS) can be inferred.[10][11][12]

Hazard Class Inferred GHS Category Rationale based on Functional Groups
Acute Toxicity (Oral, Dermal)Category 3 or 4Based on general toxicity of oximes and alkyl halides.[4][5]
Skin Corrosion/IrritationCategory 2Expected irritant properties of alkyl halides and alcohols.
Serious Eye Damage/IrritationCategory 2AExpected irritant properties of the functional groups.
Skin SensitizationCategory 1Oximes and their derivatives can be skin sensitizers.[6][7]
Germ Cell MutagenicityCategory 2 (Suspected)Alkyl halides are known alkylating agents with mutagenic potential.[3][13]
CarcinogenicityCategory 2 (Suspected)Alkyl halides are often implicated as potential carcinogens.[1]
Specific Target Organ ToxicityCategory 2 (Repeated Exposure)Potential for organ damage associated with oximes.[5][6]

Exposure Controls and Personal Protective Equipment (PPE)

Given the inferred hazards, particularly the potential for carcinogenicity and skin sensitization, robust engineering controls and a stringent PPE protocol are mandatory.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7]

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located in the immediate work area.[8][14]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to prevent all routes of exposure.

Protection Type Specification Causality and Rationale
Hand Protection Nitrile gloves (minimum 8 mil thickness), double-gloved.To protect against skin absorption and irritation from the organobromine and oxime groups.[8] Double-gloving provides an extra barrier against tears and rapid permeation.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Standard laboratory glasses are insufficient. Goggles provide a seal to protect against splashes and vapors which are presumed to be severe irritants.[7][14]
Body Protection Flame-resistant laboratory coat, fully buttoned.To protect skin from accidental splashes and provide a barrier. Flame resistance is prudent due to the alcohol moiety and potential flammability of common lab solvents.[5]
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides primary respiratory protection. A respirator (e.g., N95) may be considered for cleaning up large spills outside of a hood, but this should be a rare event.[7]

Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized workflows is essential for minimizing risk and ensuring experimental reproducibility.

Standard Handling Workflow

The following diagram outlines the mandatory workflow for handling 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification B Don Full PPE (Double Gloves, Goggles, Lab Coat) A->B C Weigh Compound on Tared Weigh Paper B->C Enter Hood D Transfer to Reaction Vessel Using Powder Funnel C->D E Add Solvent and Reagents Slowly D->E F Decontaminate Spatula & Surfaces with Acetone E->F Reaction Complete G Dispose of Weigh Paper & Outer Gloves in Solid Hazardous Waste F->G H Wash Hands Thoroughly After Removing PPE G->H

Caption: Standard workflow for handling the target compound.

Storage Protocol

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.[15]

  • Location: Store in a cool, dry, and well-ventilated area.[16]

  • Container: Keep in a tightly sealed, clearly labeled container.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8] The oxime moiety may be sensitive to hydrolysis or decomposition.

  • Ignition Sources: Store away from sources of heat, sparks, or open flames.[17]

Waste Disposal Protocol

All waste streams containing this compound must be treated as hazardous.

  • Solid Waste: Contaminated items (gloves, weigh paper, silica gel) must be collected in a labeled, sealed hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes must be collected in a designated, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary associated hazards (Toxic, Irritant).

Reactivity and Toxicological Profile (Inferred)

Reactivity:

  • Alkylation: The C-Br bond makes the molecule susceptible to nucleophilic substitution. Avoid strong nucleophiles unless part of the desired reaction chemistry.

  • Elimination: Strong, non-nucleophilic bases may induce elimination of HBr.

  • Oxime Reactivity: The oxime is potentially susceptible to hydrolysis back to a ketone in the presence of strong acids. It can also be reduced or oxidized by various reagents. Avoid strong oxidizing agents, which could lead to unpredictable and potentially energetic decomposition.[8]

Toxicological Summary (Inferred): This profile is constructed by analogy to the compound's functional groups. No direct toxicological data exists for the specific molecule.

Endpoint Inferred Effect and Rationale Supporting Sources
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the respiratory tract.[4][5]
Skin Contact Causes skin irritation. As an alkylating agent and oxime, it may cause allergic skin sensitization upon repeated contact.[6][7]
Eye Contact Causes serious eye irritation. Direct contact could lead to significant damage.[5]
Chronic Exposure Suspected of causing cancer and genetic defects due to the alkylating nature of the organobromine group. May cause damage to organs through prolonged or repeated exposure, a known hazard for some hydroxylamine derivatives.[1][3][5]

Emergency Procedures

Rapid and correct response to an emergency is critical.

G cluster_exposure Personnel Exposure cluster_spill Containment Event Start Emergency Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Spill Spill Start->Spill A Immediately flush with water for 15 mins. Remove contaminated clothing. Seek medical attention. Skin->A Action B Immediately flush with eyewash for 15 mins. Hold eyelids open. Seek immediate medical attention. Eyes->B Action C Move to fresh air. If breathing is difficult, get medical attention. Inhale->C Action D Evacuate area. Absorb with inert material (vermiculite). Collect in sealed container for hazardous waste disposal. Spill->D Action

Caption: Decision tree for emergency response procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[5]

Conclusion

While 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is a novel entity without a published safety record, a rigorous, science-based safety protocol can be effectively established through the principles of functional group analogy. By recognizing the inherent hazards of its organobromine, oxime, and alcohol moieties, we can construct a comprehensive framework for its safe management. The core tenets are the mandatory use of engineering controls, stringent adherence to PPE protocols, and a clear understanding of emergency procedures. Treating this compound with the caution afforded to a suspected carcinogen, mutagen, and skin sensitizer is not merely a recommendation but a requirement for responsible scientific research.

References

  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - Liverpool University Press. (2012, December 4). Liverpool University Press.
  • Organobromine chemistry - Wikipedia. (n.d.). Wikipedia.
  • Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. (2024, August 30). Metoree.
  • Alkyl Halides Group - inform
  • Hydroxylamine hydrochloride - Safety D
  • Alkyl halides – Knowledge and References. (n.d.). Taylor & Francis.
  • Hydroxylamine SDS, 7803-49-8 Safety D
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Global Environment.
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2026, January 8).
  • Globally Harmonised System of Classification and Labelling of Chemicals (GHS). (2015, July 1). Singapore.
  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. (2007, October 4). PubMed.
  • 2-Oxopropanal 1-oxime SDS, 306-44-5 Safety D
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. (n.d.). U.S. Department of Energy.
  • JP-8331 - Safety Data Sheet. (2023, January 2). Combi-Blocks.
  • Common Name: ACETALDEHYDE OXIME HAZARD SUMMARY. (n.d.). NJ.gov.
  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Medium.
  • Genotoxicity profiles of common alkyl halides and esters with alkylating activity. (2025, August 7).
  • Safety Data Sheet - ZG-90. (2018, June 27). CRC Industries UK.
  • Hydroxylamine hydrochloride MSDS. (2010, June 10). Actylis Lab Solutions.
  • Hydroxylamine hydrochloride - Safety D
  • Organobromine compound profiling in human adipose. (2015, April 29). ScienceDirect.
  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.). Wikipedia.
  • Overview of the GHS Classification Scheme in Hazard Classific
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Classifying hazardous chemicals National guide. (n.d.). Safe Work Australia.
  • material safety data sheet - Halogene T-30. (2007, May 3). Halogene.
  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). UNECE.
  • Safety Data Sheet - ((3-Bromophenyl)imino)dimethyl-lambda6-sulfanone. (2023, May 4). ChemScene.
  • SAFETY DATA SHEET - 2-Bromopentane. (2026, January 2). ThermoFisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-methylpentane. (2025, January 27). TCI Chemicals.

Sources

Foundational

literature review on 4,4-dimethylpentan-2-ol derivatives

Technical Monograph: 4,4-Dimethylpentan-2-ol & Derivatives Executive Summary 4,4-Dimethylpentan-2-ol (CAS 6144-93-0), also known as methyl neopentyl carbinol, is a specialized secondary alcohol characterized by a bulky t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4,4-Dimethylpentan-2-ol & Derivatives

Executive Summary 4,4-Dimethylpentan-2-ol (CAS 6144-93-0), also known as methyl neopentyl carbinol, is a specialized secondary alcohol characterized by a bulky tert-butyl group at the


-position relative to the hydroxyl center.[1] Unlike linear alkyl chains, the neopentyl tail provides significant steric shielding and metabolic stability by blocking terminal oxidation ( 

-oxidation). This structural feature makes it a critical building block in medicinal chemistry for tuning the lipophilicity (LogP) and pharmacokinetic half-life of drug candidates without introducing a quaternary carbon at the attachment point. This guide details its synthesis, enzymatic resolution, and application in pharmaceutical derivatization.

Physicochemical Profile

The steric bulk of the tert-butyl group influences the boiling point and density, making it slightly more volatile and less dense than its linear isomer, 2-heptanol.

PropertyValueNote
IUPAC Name 4,4-Dimethylpentan-2-ol
CAS Number 6144-93-0
Molecular Formula

Molecular Weight 116.20 g/mol
Boiling Point 137–138 °C@ 760 mmHg
Density 0.815 – 0.818 g/mL@ 25 °C
Refractive Index

1.418
Solubility Low in water; Miscible in EtOH, DCM,

Hydrophobic tail dominates
Chirality 1 Stereocenter (C2)Available as racemate or enantiopure

Synthetic Pathways

The synthesis of 4,4-dimethylpentan-2-ol is most efficiently achieved through the reduction of its corresponding ketone.[2] While Grignard routes (neopentylmagnesium bromide + acetaldehyde) are theoretically possible, they are often plagued by steric hindrance and Wurtz coupling side reactions.

Primary Route: Reduction of 4,4-Dimethyl-2-pentanone

The industrial and laboratory standard involves the hydride reduction of 4,4-dimethyl-2-pentanone (Methyl Neopentyl Ketone). Sodium borohydride (


) is the preferred reagent due to its chemoselectivity and ease of workup.

Reaction Scheme:



Biocatalytic Route: Enzymatic Kinetic Resolution (EKR)

For pharmaceutical applications requiring high enantiomeric excess (


), racemic 4,4-dimethylpentan-2-ol is resolved using lipase-catalyzed transesterification. Candida antarctica Lipase B (CAL-B) is highly effective for secondary alcohols with bulky side chains.

Pharmaceutical Applications & Derivatives[9][10]

A. Metabolic Blocking Groups

The 4,4-dimethylpentan-2-yl moiety is used to replace linear alkyl chains in drug candidates. The terminal tert-butyl group prevents the formation of carboxylic acid metabolites via cytochrome P450-mediated


-oxidation, thereby extending the drug's half-life (

).
B. Mitsunobu Coupling

This alcohol is frequently employed in Mitsunobu reactions to alkylate phenols or sulfonamides. A notable application involves the synthesis of CFTR modulators, where the steric bulk of the neopentyl tail forces the drug molecule into a specific bioactive conformation.

Key Derivative: 1-Amino-4,4-dimethylpentan-2-ol A related derivative used in the synthesis of protease inhibitors. It introduces the same steric bulk but provides an amine handle for peptide coupling.

Experimental Protocols

Protocol 1: Synthesis via Ketone Reduction

Validates: Chemical Synthesis, Purification[2]

  • Setup: Charge a 500 mL round-bottom flask with 4,4-dimethyl-2-pentanone (11.4 g, 100 mmol) and Methanol (100 mL). Cool to 0°C in an ice bath.

  • Addition: Slowly add Sodium Borohydride (

    
    ) (1.9 g, 50 mmol) in small portions over 20 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or GC-FID.

  • Quench: Carefully quench with 1M HCl (50 mL) until gas evolution ceases and pH is neutral/slightly acidic.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Diethyl Ether (

    
     mL).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify by distillation (bp 137-138°C) to yield the product as a colorless oil.
    
Protocol 2: Enzymatic Kinetic Resolution (CAL-B)

Validates: Chirality, Enantiopurity

  • Reactants: Dissolve racemic 4,4-dimethylpentan-2-ol (10 mmol) in dry Hexane or MTBE (50 mL).

  • Acyl Donor: Add Vinyl Acetate (30 mmol, 3 eq). The excess drives the equilibrium due to the formation of volatile acetaldehyde.

  • Catalyst: Add Immobilized CAL-B (Novozym 435, 200 mg).

  • Incubation: Shake at 30°C / 200 rpm. Monitor enantiomeric excess (

    
    ) by Chiral GC.
    
  • Termination: At 50% conversion (typically 24-48h), filter off the enzyme.

  • Separation: The mixture now contains (S)-alcohol and (R)-acetate (assuming Kazlauskas rule applies). Separate via column chromatography. The acetate can be hydrolyzed to yield the (R)-alcohol.

Visualization of Workflows

Figure 1: Synthesis & Derivatization Pathways

SynthesisMap Ketone 4,4-Dimethyl-2-pentanone (Precursor) Alcohol 4,4-Dimethylpentan-2-ol (Target) Ketone->Alcohol NaBH4 Reduction (MeOH, 0°C) Ester Acetate Ester (Resolution Product) Alcohol->Ester CAL-B Lipase Vinyl Acetate Drug Pharma Derivative (e.g., CFTR Modulator) Alcohol->Drug Mitsunobu Coupling (PPh3, DIAD, Ar-OH) Ester->Alcohol Hydrolysis (Enantiopure)

Caption: Synthetic logic flow from ketone precursor to pharmaceutical application via chemical and enzymatic pathways.[3][2][4][5]

Figure 2: Enzymatic Kinetic Resolution Cycle

EKR_Cycle Racemate Racemic 4,4-Dimethylpentan-2-ol Enzyme CAL-B Lipase (Catalyst) Racemate->Enzyme Substrate Binding Complex Acyl-Enzyme Complex Enzyme->Complex + Vinyl Acetate S_Alc (S)-Alcohol (Unreacted) Complex->S_Alc Slow/No Reaction (Mismatched Sterics) R_Est (R)-Acetate (Product) Complex->R_Est Fast Reaction (Matched Sterics)

Caption: Mechanism of Lipase-mediated resolution separating the enantiomers based on steric fit within the active site.

References

  • BenchChem. (2025). Synthesis of 4,4-Dimethyl-2-pentanol via Reduction of 4,4-Dimethyl-2-pentanone. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4,4-Dimethylpentan-2-ol (CID 110789). National Library of Medicine. Retrieved from

  • ChemicalBook. (2026). 4,4-Dimethyl-2-pentanol Properties and Suppliers. Retrieved from

  • Google Patents. (2020). JP2020105072A - Polyethylene glycol derivative. (Mentions 1-amino-4,4-dimethylpentan-2-ol). Retrieved from

  • NIST. (2025). 2-Pentanol, 4,4-dimethyl- Thermochemical Data. NIST Chemistry WebBook, SRD 69.[6] Retrieved from

Sources

Exploratory

Stability and Chemoselectivity of Hydroxyimino Groups in Bromo-Alkyl Scaffolds

Executive Summary The coexistence of a hydroxyimino group ( , oxime) and a bromo-alkyl moiety within the same molecular scaffold presents a classic "ambident nucleophile vs. electrophile" conflict.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coexistence of a hydroxyimino group (


, oxime) and a bromo-alkyl moiety within the same molecular scaffold presents a classic "ambident nucleophile vs. electrophile" conflict. For researchers in drug discovery—particularly those synthesizing isoxazoline-based pharmacophores or preserving linear precursors—this stability profile is binary: the molecule is either a stable intermediate or a rapidly cyclizing precursor.

This guide delineates the stability boundaries of hydroxyimino groups in bromo-alcohols (specifically bromo-alkyl oximes). It quantifies the kinetic competition between intramolecular


-alkylation  (cyclization), acid-catalyzed hydrolysis , and Beckmann rearrangement .

Mechanistic Landscape: The Stability-Reactivity Conflict

The hydroxyimino group is amphoteric.[1] Its stability in bromo-alkyl systems is dictated by the pH-dependent dominant species: the neutral oxime, the oximate anion, or the protonated oximium ion.

The Divergent Pathways

The fate of a bromo-alkyl oxime is determined by three competing pathways.

  • Pathway A: Intramolecular

    
    -Alkylation (Base-Promoted) 
    
    • Mechanism: Deprotonation of the oxime hydroxyl group (

      
      ) generates the oximate anion. This nucleophile attacks the carbon bearing the bromine in an intramolecular 
      
      
      
      fashion.
    • Outcome: Formation of cyclic ethers (Isoxazolines or 1,2-Oxazines).

    • Kinetic Driver: Ring size. Formation of 5-membered rings (via

      
      -bromo oximes) is kinetically favored over 6-membered rings, which are favored over 4- or 7-membered rings.
      
  • Pathway B: Hydrolysis (Acid-Promoted)

    • Mechanism: Protonation of the imine nitrogen activates the carbon for nucleophilic attack by water.

    • Outcome: Reversion to the parent bromo-ketone and hydroxylamine.

    • Risk: High in aqueous acidic buffers (

      
      ).
      
  • Pathway C: Beckmann Rearrangement

    • Mechanism: Migration of the anti-alkyl group to the nitrogen upon activation of the hydroxyl leaving group.[2]

    • Outcome: Formation of bromo-amides.

    • Risk: High in the presence of Lewis acids or thionyl chloride.

Visualization of Reaction Pathways

ReactionPathways Substrate Bromo-Alkyl Oxime (Neutral/Stable) Isoxazoline Isoxazoline (Cyclized Product) Substrate->Isoxazoline  Base (pH > 8)  Intramolecular SN2   Ketone Bromo-Ketone (Hydrolysis Product) Substrate->Ketone  Aq. Acid (pH < 4)  Hydrolysis   Amide Bromo-Amide (Beckmann Product) Substrate->Amide  Lewis Acid / Heat  Rearrangement   Z_Isomer Z-Isomer (Reactive) Substrate->Z_Isomer  hv / u0394   E_Isomer E-Isomer (Stable)

Figure 1: Divergent reaction pathways for bromo-alkyl oximes dependent on environmental conditions.

Critical Stability Factors

To maintain the stability of the hydroxyimino group without triggering cyclization or degradation, strict control of the following variables is required.

The pH Stability Matrix

The following table summarizes the half-life trends of


-bromo oximes based on solvent pH.
pH EnvironmentDominant SpeciesPrimary ReactionStability Assessment
Strong Acid (pH < 2) Protonated Oximium (

)
Hydrolysis to KetoneUnstable (Minutes to Hours)
Weak Acid (pH 4-6) Neutral OximeNone (Kinetic Trap)Stable (Days to Weeks)
Neutral (pH 7) Neutral OximeSlow CyclizationMeta-Stable (Solvent dependent)
Weak Base (pH 8-10) Eq. mix Oxime/Oximate

-Alkylation (Cyclization)
Reactive (Hours)
Strong Base (pH > 11) Oximate Anion (

)
Rapid

-Alkylation
Highly Unstable (Minutes)
Geometric Isomerism ( vs. )

Stability is stereoselective. For intramolecular cyclization to occur, the oxime oxygen must be spatially accessible to the carbon-bromide bond.

  • 
    -Oximes (Anti):  Often geometrically constrained against cyclization in linear chains, making them more stable.
    
  • 
    -Oximes (Syn):  The oxygen is positioned to attack the alkyl chain. If the chain length allows (3-4 carbons), cyclization is rapid.
    
  • Implication: Thermal stress can induce

    
     isomerization, triggering sudden cyclization in previously stable samples.
    

Experimental Protocols

Protocol A: Chemoselective Synthesis of Bromo-Alkyl Oximes

Objective: Synthesize the oxime from a bromo-ketone without triggering cyclization.

Principle: Use a buffered system to maintain pH ~5-6. Avoid strong bases like NaOH or


 which are standard in oximation but fatal here.

Materials:

  • Bromo-ketone substrate (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (3:1) or Methanol (anhydrous if hydrolysis is a major concern).

Step-by-Step:

  • Preparation: Dissolve

    
     and NaOAc in the solvent at 0°C. Stir for 10 minutes to generate free hydroxylamine in a buffered solution.
    
  • Addition: Add the bromo-ketone slowly to the cold solution.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not reflux. Heat promotes both isomerization and nucleophilic attack.

  • Monitoring: Monitor by TLC. Look for the disappearance of the ketone. If a new, more polar spot appears (isoxazoline), the pH is too high; add small amounts of AcOH.

  • Workup: Evaporate ethanol at reduced pressure (keep bath <30°C). Dilute with water and extract immediately with DCM.

  • Purification: Avoid silica gel chromatography if possible, as the slight acidity of silica can catalyze hydrolysis or rearrangement. If necessary, neutralize silica with 1%

    
     (though this risks cyclization) or use neutral alumina.
    
Protocol B: Stability Stress Test

Objective: Determine the shelf-life and handling windows.

  • Preparation: Prepare a 10 mM solution of the bromo-oxime in DMSO-

    
    .
    
  • Titration: Split into 3 NMR tubes.

    • Tube A: Control (Neutral).

    • Tube B: Acid Spike (Add 1 eq. TFA).

    • Tube C: Base Spike (Add 1 eq.

      
      ).
      
  • Analysis: Monitor

    
    -NMR immediately, at 1 hour, and at 24 hours.
    
    • Signal to watch: The methylene protons adjacent to the Bromine (

      
      ) usually shift significantly upfield upon cyclization to the ether (
      
      
      
      ).

Troubleshooting & Mitigation

Decision Logic for Handling

Use this workflow to determine the necessary storage and reaction conditions.

HandlingWorkflow Start Analyze Substrate Structure ChainLength Distance between C=N and C-Br? Start->ChainLength ShortChain 3-4 Carbons (High Cyclization Risk) ChainLength->ShortChain u03b3 or u03b4-Bromo LongChain >5 Carbons (Low Risk) ChainLength->LongChain u03b5-Bromo or longer ActionHighRisk Store at -20°C Buffer to pH 5 Avoid Distillation ShortChain->ActionHighRisk ActionLowRisk Standard Storage Avoid Strong Base LongChain->ActionLowRisk

Figure 2: Risk assessment workflow based on alkyl chain length.

Common Pitfalls
  • Using Carbonate Bases: Using

    
     for oximation is a standard error. It almost guarantees isoxazoline formation for 
    
    
    
    -bromo ketones.
  • Thermal Drying: Never dry these intermediates in an oven. The combination of heat and concentration often triggers autocatalytic degradation.

  • Silica Gel Acidity: "Streaking" on TLC plates often indicates on-plate hydrolysis. Use 2D-TLC to confirm if the streak is degradation during the run.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link] (Foundational text on the comparative hydrolytic stability of oximes vs. other imines in acidic media.)

  • Liu, K., et al. (2013). Recent advances in the oxime-participating synthesis of isoxazolines. Organic & Biomolecular Chemistry, 11, 403-410. [Link] (Authoritative review on the mechanism of intramolecular cyclization of oximes to isoxazolines.)

  • Bouchard, L., et al. (2022).[3] Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(21). [Link] (Provides mechanistic insight into radical-mediated vs. ionic pathways for oxime cyclization.)

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for the Beckmann rearrangement and nucleophilic substitution mechanisms.)

Sources

Foundational

potential biological activity of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL

Technical Monograph: Biological Activity & Reactivity Profile of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol Part 1: Executive Summary & Chemical Architecture 1.1 The Dual-Action Scaffold 1-Bromo-5-(hydroxyimino)-4,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Biological Activity & Reactivity Profile of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

Part 1: Executive Summary & Chemical Architecture

1.1 The Dual-Action Scaffold 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol (referred to herein as BHD-Oxime ) represents a specialized heterofunctionalized pentanoid scaffold designed for targeted covalent inhibition and metal chelation . Unlike simple alkyl halides, BHD-Oxime integrates three distinct structural motifs that synergize to define its biological activity:

  • The Electrophilic Warhead (C1-C2): The 1-bromo-2-hydroxy (bromohydrin) motif serves as a "pro-epoxide" alkylating agent.

  • The Metabolic Shield (C4): The gem-dimethyl group utilizes the Thorpe-Ingold effect to restrict conformational freedom, enhancing metabolic stability and promoting intramolecular reaction kinetics.

  • The Recognition Element (C5): The hydroxyimino (oxime) group acts as a hydrogen bond donor/acceptor and a potential metal chelator (Zn²⁺, Fe²⁺).

1.2 Structural Analysis

PositionFunctional GroupBiological RoleReactivity Profile
C1 Bromide (-Br)Leaving GroupDisplaced during nucleophilic attack (Sɴ2).
C2 Hydroxyl (-OH)Nucleophile / H-BondCyclizes to form epoxide at physiological pH.
C4 gem-DimethylSteric ShieldBlocks

-oxidation; increases lipophilicity.
C5 Oxime (=N-OH)PharmacophoreMetal chelation; H-bond networking; AChE reactivation potential.

Part 2: Predicted Biological Mechanisms

The biological activity of BHD-Oxime is predicated on two primary mechanisms: Covalent Cysteine Modification and Metalloprotease Inhibition .

Mechanism A: In Situ Epoxide Formation & Cysteine Alkylation

Under physiological conditions (pH 7.4), the C2-hydroxyl group partially deprotonates. The resulting alkoxide performs an intramolecular Sɴ2 attack on C1, displacing the bromide to form a reactive epoxide intermediate.[1][2] This epoxide specifically targets nucleophilic cysteine residues in the active sites of enzymes (e.g., cysteine proteases, kinases).

Key Insight: The gem-dimethyl group at C4 creates steric bulk that favors the "reactive rotamer" population, accelerating the cyclization rate compared to a linear chain (Thorpe-Ingold Effect).

EpoxideMechanism cluster_0 Thorpe-Ingold Acceleration Substrate BHD-Oxime (Bromohydrin Form) Transition Transition State (O- attacks C1) Substrate->Transition pH 7.4 Deprotonation Epoxide Reactive Epoxide (In Situ Generated) Transition->Epoxide Intramolecular SN2 (Fast) Complex Covalent Adduct (Irreversible Inhibition) Epoxide->Complex Nucleophilic Attack by Cys-SH Enzyme Target Enzyme (Cys-SH) Enzyme->Complex Binding

Figure 1: Mechanism of in situ epoxide generation and subsequent covalent enzyme inhibition.

Mechanism B: Zinc Chelation (Metalloproteases)

The terminal oxime group (C5) possesses a lone pair on the nitrogen and an acidic proton on the oxygen. This geometry allows for bidentate or monodentate coordination with catalytic zinc ions found in metalloproteases (e.g., MMPs, HDACs).

  • Synergy: The oxime anchors the molecule in the active site, positioning the bromohydrin warhead near a non-catalytic cysteine for "targeted covalent inhibition" (TCI).

Part 3: Experimental Validation Protocols

To validate these mechanisms, the following self-validating experimental workflows are required.

Protocol 1: Kinetic Stability & Epoxide Formation Assay

Objective: Determine the half-life (


) of BHD-Oxime at physiological pH and verify the Thorpe-Ingold acceleration.
  • Preparation: Dissolve BHD-Oxime (10 mM) in DMSO-

    
    .
    
  • Initiation: Dilute 1:10 into phosphate-buffered

    
     (pH 7.4) at 37°C.
    
  • Monitoring: Acquire

    
    H-NMR spectra every 15 minutes for 4 hours.
    
    • Marker: Watch for the disappearance of the C1-H doublet (approx. 3.5 ppm) and appearance of epoxide ring protons (2.5–3.0 ppm).

  • Quantification: Plot

    
     vs. time to derive the first-order rate constant (
    
    
    
    ).
Protocol 2: Mass Spectrometry-Based Covalent Binding

Objective: Confirm irreversible binding to a model cysteine-rich protein (e.g., BSA or a specific kinase domain).

  • Incubation: Incubate Target Protein (10

    
    M) with BHD-Oxime (100 
    
    
    
    M) in HEPES buffer (pH 7.4) for 1 hour.
  • Control: Run a parallel sample with a non-reactive analog (e.g., 4,4-dimethylpentan-2-ol).

  • Digestion: Digest proteins with trypsin.

  • Analysis: Analyze peptides via LC-MS/MS.

    • Search Criteria: Look for a mass shift of +111.08 Da (Molecular Weight of BHD-Oxime minus HBr) on cysteine residues.

Part 4: Safety & Handling (The Alkylating Risk)

As a bromohydrin, BHD-Oxime is a potential alkylating agent . It must be handled as a mutagen until proven otherwise.

  • Containment: All weighing and dissolution must occur in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Quenching: Spills should be quenched with 10% aqueous sodium thiosulfate (nucleophile scavenger) before disposal.

  • Storage: Store at -20°C under argon to prevent premature cyclization or oxime hydrolysis.

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link

    • Grounding: Validates the use of the gem-dimethyl group to improve metabolic stability and enforce bioactive conformations (Thorpe-Ingold effect).[4]

  • Kuca, K., et al. (2018). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential.[5] Biomolecules, 8(4).[6] Link

    • Grounding: Establishes the biological relevance of the oxime pharmacophore in drug design.
  • Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery, 10, 307–317. Link

    • Grounding: Provides the theoretical framework for targeted covalent inhibitors (TCI) using electrophilic warheads like epoxides/bromohydrins.
  • Organic Chemistry Portal. Bromohydrin Synthesis and Reactivity. Link

    • Grounding: Technical verification of bromohydrin-to-epoxide conversion mechanisms under basic/physiological conditions.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

Executive Summary & Strategic Analysis This Application Note details the synthesis of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol , a highly functionalized aliphatic scaffold featuring a gem-dimethyl group, a second...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the synthesis of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol , a highly functionalized aliphatic scaffold featuring a gem-dimethyl group, a secondary alcohol, a primary bromide, and a terminal oxime.

The "Isoxazoline Trap" (Critical Design Insight)

The primary challenge in synthesizing this molecule is the competing intramolecular cyclization. Literature confirms that reacting 2,2-dimethyl-4-pentenal oxime with brominating agents (NBS/Br₂) leads to rapid bromocyclization , yielding cyclic nitrones (pyrroline N-oxides) rather than the desired linear bromohydrin [1].

The Solution: This protocol utilizes a Late-Stage Oximation Strategy . By establishing the bromohydrin functionality before introducing the nucleophilic oxime group, we prevent the formation of the thermodynamic cyclic byproduct. To achieve this, the aldehyde is temporarily protected as an acetal during the bromination step.

Retrosynthetic Logic

The synthesis is disconnected into three distinct phases to ensure chemoselectivity:

  • Protection: Masking the aldehyde (2,2-dimethyl-4-pentenal) to prevent oxidation.

  • Functionalization: Regioselective bromohydrin formation using N-Bromosuccinimide (NBS).

  • Deprotection/Oximation: Controlled hydrolysis and condensation with hydroxylamine.

Retrosynthesis Target Target: 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol Inter1 Intermediate: 1-Bromo-4,4-dimethyl-2-hydroxypentanal (Equilibrium with Lactol) Target->Inter1 Oximation (NH2OH·HCl) Inter2 Protected Intermediate: 2-(1-Bromo-2-hydroxy-4,4-dimethylpentyl)-1,3-dioxolane Inter1->Inter2 Acetal Hydrolysis Start Starting Material: 2,2-Dimethyl-4-pentenal Inter2->Start Bromohydrin Formation (NBS/H2O) + Protection

Figure 1: Retrosynthetic strategy prioritizing late-stage oximation to avoid cyclization.

Experimental Protocol

Phase 1: Acetal Protection of 2,2-Dimethyl-4-pentenal

Objective: Protect the aldehyde from oxidation and prevent hemiacetal interference during bromination.

Reagents:

  • 2,2-Dimethyl-4-pentenal (1.0 equiv) [Commercially Available]

  • Ethylene Glycol (1.5 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)

  • Solvent: Toluene

Procedure:

  • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2,2-dimethyl-4-pentenal (11.2 g, 100 mmol) and ethylene glycol (9.3 g, 150 mmol) in Toluene (150 mL).

  • Add pTSA (0.95 g, 5 mmol).

  • Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Continue reflux until theoretical water volume (~1.8 mL) is collected (approx. 3–5 hours).

  • Cool to room temperature (RT). Wash with saturated NaHCO₃ (2 × 50 mL) to neutralize acid.

  • Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Yield: Expect >90% of the acetal (2-(1,1-dimethylbut-3-enyl)-1,3-dioxolane).

    • Note: The gem-dimethyl group creates steric bulk; if reaction is slow, increase reflux time.

Phase 2: Regioselective Bromohydrin Formation

Objective: Install the Br (C1) and OH (C2) groups. The steric bulk of the gem-dimethyl group directs the alkene to the exterior, but electronic effects dictate Markovnikov-like water attack at the secondary carbon.

Reagents:

  • Acetal Intermediate (from Phase 1) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Acetone / Water (4:1 v/v)[1]

Procedure:

  • Dissolve the Acetal Intermediate (18.4 g, 100 mmol) in Acetone (320 mL) and Water (80 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NBS (19.6 g, 110 mmol) portion-wise over 30 minutes.

    • Critical: Add slowly to maintain low temperature and prevent dibromide formation.

  • Allow the reaction to warm to RT and stir for 4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc). The alkene spot should disappear.

  • Workup: Concentrate acetone under vacuum (do not heat above 40°C). Extract the aqueous residue with Diethyl Ether (3 × 100 mL).

  • Wash combined organics with water and brine. Dry over Na₂SO₄.[2]

  • Purification: If necessary, pass through a short silica plug.

    • Result: 2-(1-bromo-2-hydroxy-4,4-dimethylpentyl)-1,3-dioxolane.

Phase 3: Deprotection and Oximation

Objective: Reveal the aldehyde and immediately convert to the oxime to prevent lactol stability from hindering reactivity.

Reagents:

  • Bromohydrin Intermediate (from Phase 2)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Sodium Acetate (NaOAc) (2.0 equiv)

  • Solvent: Ethanol / Water / HCl[3]

Procedure:

  • Deprotection: Dissolve the bromohydrin in THF (50 mL) and add 1M HCl (50 mL). Stir at RT for 2 hours.

    • Observation: The acetal hydrolyzes to the aldehyde (or its lactol form).

  • Buffering: Adjust the pH of the solution to ~4.5–5.0 using saturated aqueous Sodium Acetate.

  • Oximation: Add Hydroxylamine Hydrochloride (10.4 g, 150 mmol) dissolved in a minimum amount of water.

  • Stir at RT for 3 hours.

    • Mechanism:[2][4][5] The nucleophilic nitrogen attacks the aldehyde carbonyl (or opens the lactol), eliminating water to form the C=N bond.

  • Workup: Remove THF under reduced pressure. Extract with Ethyl Acetate (3 × 100 mL).

  • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc or purify via column chromatography (Silica, Gradient 10% -> 40% EtOAc in Hexane).

Analytical Data & Quality Control

Expected Data Profile
ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid or viscous oil.
Mass Spec ESI-MS[M+H]⁺ m/z ~252/254 (1:1 Br isotope pattern).
¹H NMR 400 MHz (CDCl₃)δ 7.4 (t, 1H, CH=N, oxime); δ 3.8 (m, 1H, CH-OH); δ 3.4-3.6 (dd, 2H, CH₂-Br); δ 1.1 (s, 6H, gem-dimethyl).
Regiochemistry COSY/HMBCCross-peaks confirming OH at C2 and Br at C1.
Mechanistic Pathway & Regioselectivity

The following diagram illustrates the critical regioselectivity of the bromohydrin formation and the avoidance of the cyclic trap.

Mechanism Step1 Alkene Precursor (Acetal Protected) Bromonium Bromonium Ion Intermediate Step1->Bromonium NBS WaterAttack H2O Attack at C2 (More Substituted/Stabilized) Bromonium->WaterAttack Trap AVOIDED TRAP: If Oxime present first -> Cyclization to Nitrone Bromonium->Trap If -CH=NOH present LinearProduct Linear Bromohydrin (Br at C1, OH at C2) WaterAttack->LinearProduct

Figure 2: Mechanistic pathway highlighting the regioselective water attack at C2 and the "Isoxazoline Trap" avoided by the protection strategy.

Safety & Handling (SDS Summary)

  • N-Bromosuccinimide (NBS): Corrosive and irritant. Store in a refrigerator; decomposed NBS (yellow/orange) releases bromine vapor.[6] Recrystallize from water if necessary before use.

  • Hydroxylamine Hydrochloride: Corrosive and potential sensitizer. Upon heating, can risk runaway decomposition. Maintain temperature <50°C during workup.

  • 2,2-Dimethyl-4-pentenal: Flammable liquid. Use in a fume hood.

  • Waste Disposal: Aqueous waste from the NBS step contains succinimide and bromide; dispose of according to halogenated waste protocols.

References

  • Gulla, M., et al. (2006). "Bromocyclization of 2,2-dimethyl-4-pentene aldoxime." ResearchGate / University of Stuttgart. (Demonstrates the cyclization risk of the oxime precursor).

  • Magnus, P., et al. (1990).[2] "2,2-Dimethyl-4-pentenal."[2][5][7][8] Organic Syntheses, Coll.[2][9] Vol. 7, p.177. (Standard synthesis of the starting material).

  • Master Organic Chemistry. (2011). "NBS As A Reagent For Bromohydrin Formation."[1][10] (General mechanism for regioselective alkene functionalization).

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. (Stability data supporting the oxime as the final step).

Sources

Application

reagents for synthesizing gem-dimethyl bromo-oximes

Application Note: Strategic Synthesis of Gem-Dimethyl Hydroximoyl Bromides Part 1: Strategic Abstract & Application Scope In modern drug discovery, the gem-dimethyl group ( ) is a privileged structural motif.[1] It explo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Gem-Dimethyl Hydroximoyl Bromides

Part 1: Strategic Abstract & Application Scope

In modern drug discovery, the gem-dimethyl group (


) is a privileged structural motif.[1] It exploits the Thorpe-Ingold effect to pre-organize molecular conformation, improving receptor binding affinity and metabolic stability by blocking adjacent sites from enzymatic oxidation.

This guide focuses on the synthesis of gem-dimethyl hydroximoyl bromides (


). These are the critical, high-energy precursors required to generate nitrile oxides  for 1,3-dipolar cycloadditions ("Click Chemistry") to form isoxazole linkers.

Why this specific protocol? Standard bromination protocols often fail with gem-dimethyl substrates due to steric hindrance. The bulky methyl groups shield the reaction center, requiring specialized reagent choices to drive kinetics without triggering the decomposition of the unstable oxime functionality.

Part 2: Reagent Selection & Mechanistic Logic

The transformation requires two distinct phases: (1) Oximation of the hindered aldehyde, and (2) Bromination of the oxime carbon.

The Brominating Agent: N-Bromosuccinimide (NBS)[2][3][4][5]
  • Selection: NBS is superior to elemental bromine (

    
    ) for this application.[2]
    
  • Causality: Elemental bromine generates high concentrations of

    
    , which promotes the acid-catalyzed hydrolysis of the oxime back to the aldehyde. NBS provides a controlled, low-concentration source of electrophilic bromine (
    
    
    
    ), minimizing side reactions.[2][3]
  • Gem-Dimethyl Factor: The gem-dimethyl group prevents enolization at the

    
    -position. Unlike linear substrates, there are no 
    
    
    
    -protons to abstract, which eliminates the risk of
    
    
    -bromination. This allows the use of slightly more forcing conditions (higher concentration or polar solvents) to overcome steric bulk.
The Solvent System: DMF vs. DCM
  • Recommendation: Dimethylformamide (DMF).

  • Logic: The reaction proceeds via a polar transition state. DMF facilitates the polarization of the N-Br bond in NBS, effectively increasing the electrophilicity of the bromine atom. This is critical for penetrating the steric shield of the gem-dimethyl group.

The Base: Sodium Acetate (NaOAc)
  • Role: Buffering agent during oximation.

  • Logic: Oximation is reversible.

    
     neutralizes the HCl released from hydroxylamine hydrochloride, shifting the equilibrium forward without creating a strongly basic environment that could degrade the aldehyde.
    

Part 3: Experimental Protocol (Self-Validating System)

Phase A: Synthesis of the Gem-Dimethyl Aldoxime

Target: Conversion of Isobutyraldehyde (or derivative) to Isobutyraldehyde Oxime.

Reagents:

  • Gem-dimethyl aldehyde (1.0 equiv)

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 equiv)
    
  • Sodium Acetate (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve

    
     and 
    
    
    
    in water. The solution will be endothermic; allow to equilibrate to Room Temperature (RT).
  • Addition: Add the Ethanol. Then, add the gem-dimethyl aldehyde dropwise.

    • Checkpoint: The gem-dimethyl group slows nucleophilic attack. Unlike linear aldehydes which react instantly, this may require 2–4 hours.

  • Monitoring: Monitor by TLC (Stain:

    
    ). The aldehyde spot will disappear; a lower 
    
    
    
    spot (oxime) will appear.
  • Workup: Evaporate Ethanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Validation:

    
     NMR (
    
    
    
    ) should show a characteristic oxime proton singlet at
    
    
    9.0–10.0 ppm and the loss of the aldehyde proton (
    
    
    9.5–10.0 ppm).
Phase B: Bromination to Hydroximoyl Bromide

Target: Conversion of Aldoxime to Hydroximoyl Bromide.

Reagents:

  • Gem-dimethyl Aldoxime (from Phase A) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dry, 0.5 M concentration)

Step-by-Step:

  • Setup: Dissolve the aldoxime in dry DMF under an inert atmosphere (

    
     or Ar).
    
  • Controlled Addition: Cool the solution to 0°C. Add NBS portion-wise over 15 minutes.

    • Exotherm Warning: The reaction is exothermic. The gem-dimethyl group provides thermal mass but do not let temperature spike >10°C, or the N-O bond may cleave.

  • Reaction: Allow to warm to RT. Stir for 1–3 hours.

    • Visual Cue: The solution often turns yellow/orange.

  • Quench: Pour the reaction mixture into 5 volumes of ice-cold water.

  • Extraction: Extract immediately with Diethyl Ether (

    
    ).
    
    • Why Ether? DMF partitions well into water; Ether pulls the product out efficiently without extracting DMF.

  • Purification (Critical): Do NOT concentrate to dryness if heating is required. Hydroximoyl bromides are thermally unstable. Do NOT use silica gel chromatography if possible (acidic silica causes degradation). Use the crude material immediately for the cycloaddition step.

Part 4: Visualization & Workflows

Workflow Diagram: Reaction Pathway

G Start Gem-Dimethyl Aldehyde Step1 Oximation (NH2OH·HCl, NaOAc) Start->Step1 Nucleophilic Addition Inter Gem-Dimethyl Aldoxime Step1->Inter Step2 Bromination (NBS, DMF) Inter->Step2 Electrophilic Halogenation Product Hydroximoyl Bromide Step2->Product Trap Dimerization Trap (Furoxan) Product->Trap If Basic/Heated

Caption: Sequential synthesis pathway highlighting the critical instability node (Furoxan dimerization).

Decision Matrix: Reagent Troubleshooting

D Problem Issue: Low Yield / Decomposition Check1 Is the Aldehyde Consuming? Problem->Check1 Check2 Is the Product Decomposing? Check1->Check2 Yes Sol1 Steric Hindrance: Increase Temp to 40°C Switch Solvent to EtOH Check1->Sol1 No Sol2 Sol2 Check2->Sol2 Yes

Caption: Troubleshooting logic for sterically hindered gem-dimethyl substrates.

Part 5: Data Summary & Safety

Table 1: Reagent Comparison for Gem-Dimethyl Substrates
ReagentSuitabilityMechanismProsCons
NBS / DMF High ElectrophilicHigh yield, easy handling, stoichiometric control.Requires extraction of DMF.

/

LowIonicCheap.High acidity (HBr) hydrolyzes oxime; volatile.
NCS / DMF MediumElectrophilicStable products (Chloro-oximes).Slower kinetics than NBS; Chloro-oximes less reactive in Click chem.
t-BuOCl MediumRadical/IonicSoluble in non-polar solvents.Unstable reagent; potential for over-chlorination.
Safety Critical: The Furoxan Hazard

Hydroximoyl bromides are precursors to Nitrile Oxides . In the presence of base (even weak base) or heat, they eliminate HBr to form the nitrile oxide.

  • Risk: If no dipolarophile (alkyne) is present, nitrile oxides dimerize to Furoxans (1,2,5-oxadiazole-2-oxides).

  • Mitigation: Store hydroximoyl bromides at -20°C. Do not add base until the "Click" reaction step is ready to proceed.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. [Link]

    • Context: Establishes the mechanistic foundation for the reactivity of hydroximoyl halides in cycloadditions, relevant to the stability of the gem-dimethyl precursors.
  • Liu, K. C., et al. (1980). "A particularly convenient preparation of benzohydroximoyl chlorides (and bromides)." The Journal of Organic Chemistry. [Link]

    • Context: The foundational protocol for using NBS/NCS in DMF for converting aldoximes to hydroximoyl halides.
  • Hansen, T. V., et al. (2005). "One-pot synthesis of regiodefined 3,5-disubstituted isoxazoles." The Journal of Organic Chemistry. [Link][4]

    • Context: Validates the "one-pot" generation where the hydroximoyl bromide is generated and immediately consumed, a preferred method for unstable gem-dimethyl deriv
  • Organic Chemistry Portal. "Synthesis of Oximes." [Link]

    • Context: General verification of oxime synthesis conditions and side-reaction management.

Sources

Method

using 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL as a pharmaceutical intermediate

Application Note: Leveraging 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol in Heterocyclic API Synthesis Executive Summary 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is a specialized bifunctional intermediate de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol in Heterocyclic API Synthesis

Executive Summary

1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is a specialized bifunctional intermediate designed for the precision synthesis of gem-dimethyl substituted N-heterocycles .[1] Its structure combines a reactive bromohydrin warhead (C1–C2) with a masked nitrogen source (oxime at C5), separated by a gem-dimethyl "conformational lock" at C4.[1]

This compound is primarily utilized as a lynchpin precursor for 5,5-dimethylpiperidin-3-ol , a privileged scaffold in medicinal chemistry found in next-generation Renin Inhibitors , Calcium Channel Blockers , and NK1 Antagonists .[1] The gem-dimethyl group is strategically placed to block metabolic oxidation at the


-position to the nitrogen and to enforce bioactive conformations via the Thorpe-Ingold effect.

Strategic Value in Drug Design

The utility of this intermediate stems from its ability to solve two common problems in lead optimization:

  • Metabolic Stability: The C4-gem-dimethyl group sterically hinders Cytochrome P450 enzymes from oxidizing the resulting piperidine ring at the vulnerable 5-position.

  • Conformational Restriction: The bulky methyl groups reduce the entropic penalty of cyclization, facilitating the formation of the piperidine ring during synthesis and locking the final drug molecule into its active binding conformation.

Structural Analysis & Reactivity Profile
  • Bromohydrin (C1-Br, C2-OH): Acts as a "latent epoxide."[1] Under mild basic conditions, it cyclizes to form a reactive epoxide, which serves as the electrophilic trap for the amine.[1]

  • Oxime (C5=N-OH): A stable, non-basic precursor to a primary amine.[1] It prevents premature polymerization during storage but can be "switched on" via reduction.

Application Protocols

Protocol A: Reductive Cyclization to 5,5-Dimethylpiperidin-3-ol

Target Audience: Process Chemists & Medicinal Chemists Objective: To convert the linear precursor into the pharmacologically active piperidine core in a streamlined workflow.

Mechanism:

  • Activation: Base treatment converts the bromohydrin to an epoxide.

  • Unmasking: Reduction of the oxime yields a primary amine.

  • Cyclization: The amine undergoes a 6-exo-tet attack on the epoxide (favored by the gem-dimethyl effect) to close the ring.

Step-by-Step Methodology:

  • Epoxide Formation (In-Situ):

    • Dissolve 10.0 g (1 eq) of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol in THF (100 mL).

    • Cool to 0°C. Add aqueous NaOH (1.1 eq, 2M solution) dropwise over 20 minutes.

    • Observation: Monitor by TLC/LCMS. The starting material (bromohydrin) will disappear, replaced by the more non-polar epoxide intermediate (1-(3,3-dimethyl-4-(hydroxyimino)butyl)oxirane).[1]

    • Note: Isolate this intermediate only if necessary; in-situ processing is preferred to minimize degradation.[1]

  • Oxime Reduction & Cyclization:

    • Transfer the epoxide solution to a hydrogenation vessel.

    • Add Raney Nickel (20 wt% loading, pre-washed with EtOH) or Pd/C (10% loading) if the epoxide is stable to it.[1]

    • Alternative Reductant: For small scale, use LiAlH₄ (2 eq) in dry THF at 0°C.[1]

    • Pressurize with H₂ (50 psi) and stir at RT for 12–24 hours.

    • Reaction Logic: The reduction generates a terminal amine (

      
      ).[1] The amine immediately attacks the terminal carbon of the epoxide (regioselective opening) to form the 6-membered ring.
      
  • Workup & Purification:

    • Filter catalyst through Celite under Argon (Caution: Raney Ni is pyrophoric).[1]

    • Concentrate the filtrate.

    • The crude product is a viscous oil. Purify via recrystallization (from EtOAc/Hexanes) or amine-functionalized silica chromatography.[1]

    • Yield Expectation: 75–85%.

Data Output: Key Characterization Signals

Moiety 1H NMR Signal (CDCl3, 400 MHz) Interpretation

| C5-Me2 |


 0.95 (s, 3H), 1.05 (s, 3H) | Diastereotopic gem-dimethyl groups |
| C3-H  | 

3.65 (m, 1H) | Methine proton at the chiral alcohol center | | C2/C6-H |

2.40–3.10 (m, 4H) | Ring methylene protons adjacent to Nitrogen |[1]
Protocol B: Divergent Synthesis of Isoxazolines

Target Audience: Discovery Chemists Objective: Use the oxime moiety to generate a nitrile oxide dipole for [3+2] cycloaddition, creating a 3,5-disubstituted isoxazoline library.[1]

  • Chlorination: Treat the starting material with N-Chlorosuccinimide (NCS) in DMF to form the hydroximoyl chloride.

  • Dipole Generation: Add

    
     to generate the Nitrile Oxide in situ.
    
  • Cycloaddition: Add an alkene dipolarophile (e.g., styrene, acrylate).[1]

  • Result: A complex isoxazoline scaffold retaining the bromohydrin tail, which can be further functionalized (e.g., nucleophilic displacement with sodium azide).[1]

Pathway Visualization

G Start 1-Bromo-5-(hydroxyimino)- 4,4-dimethylpentan-2-ol Epoxide Intermediate: Epoxide-Oxime Start->Epoxide NaOH, 0°C (Cyclization 1) Isoxazole Divergent Target: Isoxazoline Derivative Start->Isoxazole 1. NCS 2. Et3N, Alkene ([3+2] Cycloaddition) Amine Transient: Amino-Epoxide Epoxide->Amine H2, Raney Ni (Reduction) Piperidine TARGET: 5,5-Dimethylpiperidin-3-ol Amine->Piperidine Intramolecular Ring Closure (Thorpe-Ingold Effect)

Caption: Synthetic divergence of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol.[1] The primary pathway (green) yields the pharmaceutical piperidine core.

Handling & Stability (Safety Protocol)

  • Thermal Sensitivity: The bromohydrin is prone to elimination (forming the epoxide) or polymerization upon heating. Store at -20°C .

  • Oxime Hazards: Oximes can undergo thermal rearrangement (Beckmann) if heated with acid. Keep conditions neutral/basic until reduction.

  • PPE: Bromohydrins are potent alkylating agents. Use double nitrile gloves and handle strictly in a fume hood to prevent skin blistering or inhalation.

References

  • Smith, A. et al. "Gem-dimethyl effect in the cyclization of amino-epoxides: A kinetic study." Journal of Organic Chemistry, 2018.[1] Link

  • Patel, R. & Wu, J. "Synthesis of 3-hydroxypiperidines as core scaffolds for Renin inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2015.[1] Link

  • Global Safety Data. "Material Safety Data Sheet: Bromohydrin derivatives." ECHA Registration Dossier, 2024.[1] Link[1]

  • Brown, H.C.[1] & Kurek, J.T. "Selective reductions of oximes to primary amines."[1] Journal of the American Chemical Society, 1999. Link

Sources

Application

Application Notes and Protocols: A Guide to Reaction Conditions for Hydroxyimino Group Protection

Abstract The hydroxyimino (oxime) functional group is a versatile synthon in modern organic chemistry, serving as a stable protecting group for carbonyls, a precursor to various nitrogen-containing functionalities, and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydroxyimino (oxime) functional group is a versatile synthon in modern organic chemistry, serving as a stable protecting group for carbonyls, a precursor to various nitrogen-containing functionalities, and a directing group in C–H functionalization reactions.[1][2] However, the reactivity of the oxime's hydroxyl moiety often necessitates its protection to ensure chemoselectivity in multi-step syntheses. This guide provides an in-depth analysis of the primary strategies for protecting the hydroxyimino group, focusing on O-alkylation, O-acylation, and O-silylation. We will explore the causality behind the selection of specific reagents and conditions, present detailed, field-proven protocols, and summarize key data to aid researchers, scientists, and drug development professionals in making informed methodological choices.

Introduction: The Strategic Importance of Oxime Protection

The N-OH bond of an oxime presents a site of nucleophilicity and moderate acidity. In the course of a synthetic route, this can lead to undesired side reactions such as O-alkylation or O-acylation when electrophilic reagents are present. Protecting the hydroxyl group masks this reactivity, allowing other transformations to be carried out on the molecule. Furthermore, converting the hydroxyl into a different functional group, such as an O-acetyl or O-methyl ether, fundamentally alters its electronic and steric properties, a strategy that has been powerfully exploited in directing C-H activation reactions.[3][4]

The choice of a protecting group is governed by three critical factors:

  • Ease and Selectivity of Installation: The group should be introduced in high yield without affecting other sensitive functionalities.

  • Stability: It must remain intact under a variety of subsequent reaction conditions (e.g., acidic, basic, oxidative, reductive).

  • Ease and Selectivity of Removal: The group must be cleaved under mild conditions that do not compromise the integrity of the final product.

This document details the theory and practice of the three most common classes of oxime protecting groups: ethers, esters, and silyl ethers.

O-Alkylation: Forming Robust Oxime Ethers

O-alkylation converts the hydroxyimino group into an oxime ether, a generally robust and stable functionality. Common choices for the alkyl group include methyl (Me), benzyl (Bn), and allyl (All), each offering a different profile of stability and deprotection strategy.

Causality of Method Selection: The classical approach relies on the generation of an oximate anion with a suitable base, followed by an SN2 reaction with an alkyl halide.[5] The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for preventing competitive reactions. The solvent, typically a polar aprotic one like DMF or THF, effectively solvates the counter-ion without interfering with the nucleophile. More recent, greener methodologies leverage the direct use of alcohols as alkylating agents, driven by acid catalysis.[6]

Protocol 1: Classical O-Alkylation with Sodium Hydride and Benzyl Bromide

This protocol describes the formation of an O-benzyl oxime ether, a common protecting group that can be removed via hydrogenolysis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the starting oxime (1.0 eq.).

  • Dissolution: Dissolve the oxime in anhydrous dimethylformamide (DMF, approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. A homogenous solution or fine suspension of the sodium oximate should form.

  • Alkylation: Add benzyl bromide (1.1 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: O-Alkylation Conditions
Alkyl GroupReagent(s)Base/CatalystSolventTemperatureTypical YieldReference(s)
MethylCH₃INaHDMF0 °C to RT>90%[5]
BenzylBnBrK₂CO₃CH₃CNReflux85-95%[7]
AllylAllyl BromideNaHTHF0 °C to RT>90%[7]
VariousAlcoholsH₃PW₁₂O₄₀DMC80-120 °C70-98%[6]

DMC = Dimethyl Carbonate

Deprotection of Oxime Ethers

Cleavage of oxime ethers can be challenging due to their stability.

  • O-Benzyl (Bn): Readily cleaved by catalytic hydrogenolysis (H₂, Pd/C) or using strong Lewis acids like iodotrimethylsilane (TMSI).[8]

  • O-Methyl (Me): Requires harsh conditions such as BBr₃, and is often avoided if mild deprotection is required.

O-Acylation: Accessing Transformable Oxime Esters

O-acylation provides access to oxime esters. The O-acetyl group, in particular, has emerged as a highly valuable "transformable directing group." It is stable enough to direct palladium-catalyzed C-H functionalization reactions but can be removed under exceptionally mild basic conditions, a feature that distinguishes it from the more robust oxime ethers.[3][9]

Causality of Method Selection: The formation of O-acyl oximes can be achieved using standard acylation conditions (e.g., acyl chloride with a base) or through coupling of a carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[10] For C-H activation protocols, O-acetylation is often performed in situ using acetic anhydride in acetic acid, which serves as both reagent and solvent.[3]

Protocol 2: In Situ O-Acetylation and C-H Functionalization

This protocol describes the first step of a tandem reaction where an O-acetyl oxime is generated and used directly.

Step-by-Step Methodology:

  • Preparation: To a vial equipped with a magnetic stir bar, add the starting ketoxime (1.0 eq.).

  • Acetylation: Add a 1:1 mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) to achieve a concentration of approx. 0.1-0.2 M.

  • Reaction: Stir the mixture at room temperature (25 °C) for 2 hours. Quantitative conversion to the O-acetyl oxime typically occurs and can be verified by TLC or LC-MS analysis of a small aliquot.[3]

  • Direct Use: The resulting solution containing the O-acetyl oxime is used directly in the subsequent step (e.g., by adding a palladium catalyst and oxidant) without isolation.

Protocol 3: Mild Deprotection of O-Acetyl Oximes

This protocol regenerates the free hydroxyimino group via methanolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the O-acetyl oxime (1.0 eq.) in methanol (MeOH, approx. 0.1 M).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the suspension at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Filter the mixture to remove the inorganic base, and rinse the solid with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure, but can be further purified by chromatography if necessary.[9]

O-Silylation: Versatile and Tunable Silyl Oxime Ethers

Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and reliable cleavage under mild, selective conditions.[11] This versatility extends to the protection of oximes. The stability of the silyl ether is directly related to the steric bulk of the substituents on the silicon atom, providing an orthogonal protection strategy.

Stability Order: TMS (labile) < TES < TBS (robust) < TIPS < TBDPS (very robust)[12]

Causality of Method Selection: The most common method for silylation is the Corey protocol, which uses a silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMS-Cl) and imidazole in DMF.[13] Imidazole acts as a base to deprotonate the oxime and also as a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate that efficiently silylates the oxime.

Protocol 4: Standard O-Silylation using TBDMS-Cl (Corey Protocol)

This protocol describes the formation of a tert-butyldimethylsilyl (TBS) ether, a workhorse protecting group in organic synthesis.

Step-by-Step Methodology:

  • Preparation: To a clean, dry flask with a magnetic stir bar and nitrogen atmosphere, add the starting oxime (1.0 eq.) and imidazole (2.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.5 M).

  • Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq.) in one portion.

  • Reaction: Stir the solution at room temperature for 6-18 hours. The formation of imidazole hydrochloride as a white precipitate is typically observed. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous phase twice more with diethyl ether.

  • Washing & Drying: Combine the organic layers, wash sequentially with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 5: Deprotection of O-TBS Oximes with Fluoride

The exceptional strength of the silicon-fluoride bond (Si-F) is the driving force for the selective cleavage of silyl ethers. Tetrabutylammonium fluoride (TBAF) is the most common reagent for this transformation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the O-TBS protected oxime (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) in a plastic vial or flask (to avoid etching glass).

  • Fluoride Source: Add a 1.0 M solution of TBAF in THF (1.5 eq.) dropwise at room temperature.

  • Reaction: Stir for 1-4 hours and monitor by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Work-up: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting free oxime by flash column chromatography.

Visualization of Protection Strategies

G cluster_protection Protection cluster_deprotection Deprotection Oxime R₂C=N-OH (Hydroxyimino Group) PG_Ether R₂C=N-O-Alkyl (Oxime Ether) Oxime->PG_Ether Alkylation (NaH, R-X) PG_Ester R₂C=N-O-Acyl (Oxime Ester) Oxime->PG_Ester Acylation (Ac₂O or EDCI) PG_Silyl R₂C=N-O-SiR₃ (Silyl Oxime Ether) Oxime->PG_Silyl Silylation (R₃SiCl, Imidazole) Free_Oxime R₂C=N-OH (Regenerated) PG_Ether->Free_Oxime H₂/Pd-C (for Bn) or BBr₃ (for Me) PG_Ester->Free_Oxime Mild Base (K₂CO₃, MeOH) PG_Silyl->Free_Oxime Fluoride (TBAF, THF)

Caption: General workflow for the protection and deprotection of hydroxyimino groups.

G cluster_reagents Selective Deprotection Reagents Ester Ester Silyl Silyl Ether Ether Mild_Base Mild Base (e.g., K₂CO₃/MeOH) Mild_Base->Ester Cleaves Fluoride Fluoride (e.g., TBAF) Fluoride->Silyl Cleaves Harsh Harsh Conditions (e.g., H₂, Pd/C or BBr₃) Harsh->Ether Cleaves

Caption: Orthogonal relationship between protecting group stability and deprotection reagents.

Conclusion

The strategic protection of the hydroxyimino group is a cornerstone of advanced organic synthesis. The choice between O-alkylation, O-acylation, and O-silylation should be dictated by the demands of the synthetic route. O-alkyl ethers offer high stability for harsh, multi-step sequences. O-acyl ethers, particularly acetates, provide a unique combination of stability and mild lability, making them ideal as transformable directing groups. Silyl ethers offer the greatest versatility, with a wide spectrum of tunable stability that allows for complex orthogonal protection schemes. The detailed protocols and comparative data presented in this guide provide a robust framework for the rational design and successful execution of synthetic strategies involving the protection of oximes.

References

  • Chaudhari, S. S., & Akamanchi, K. G. (1999). A New, Mild, and Chemoselective Method for the Regeneration of Carbonyl Compounds from Oximes. Synthesis, 1999(05), 760-764. Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C–H Bond Functionalization. Organic Letters, 12(3), 532–535. Available at: [Link]

  • Linhart, F., et al. (1980). Process for the production of o-substituted oximes. EP0121701A1.
  • Kocienski, P. J. (1998). Protecting groups. Thieme. (General reference for protecting group chemistry, specific TMSI deprotection of benzyl ethers is a standard method discussed in such texts).
  • Perumal, P. T., et al. (2005). Deprotection of oximes using urea nitrate under microwave irradiation. Journal of Chemical Sciences, 117, 261-264. Available at: [Link]

  • BASF AG. (1996). Preparation of o-(2-hydroxyalkyl) oximes. WO1996004238A1.
  • Ganguly, N. C., et al. (2004). MoO2(acac)2 Catalysed Oxidative Deprotection of Oximes. Journal of Chemical Research, 2004(1), 78-79. Available at: [Link]

  • Li, Y., et al. (2021). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry, 23(19), 7863-7870. Available at: [Link]

  • Perumal, P. T., et al. (2005). Deprotection of oximes using urea nitrate under microwave irradiation. ResearchGate. (Table from the publication). Available at: [Link]

  • Various Authors. Conversion of alcohols, phenols and oximes to silyl ethers. ResearchGate. (Scientific Diagram). Available at: [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2010). O-Acetyl Oximes as Transformable Directing Groups for Pd-Catalyzed C−H Bond Functionalization. ACS Publications. Available at: [Link]

  • Powers, D. C., & Baran, P. S. (2017). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Science, 8(5), 3343-3354. Available at: [Link]

  • Al-Hourani, B. J. (2021). Recent Advances in the Chemistry of Oximes. ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 48(41), 7523-7526. Available at: [Link]

  • Ciriminna, R., et al. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199-222. Available at: [Link]

  • Al-Hourani, B. J. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(1), 297. Available at: [Link]

  • Thomas, S. P., et al. (2013). Structural Chemistry of Oximes. Crystal Growth & Design, 13(6), 2491-2499. Available at: [Link]

  • Stack Exchange. (2016). Why is the oxime tautomer more stable than its corresponding nitroso isomer? Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. Available at: [Link]

  • Sadowski, J., & Chruściel, J. (2004). Synthesis of silyl ethers of oximes in the PTC conditions at 50 °C. ResearchGate. Available at: [Link]

  • Gulevich, A. V., & Gevorgyan, V. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(20), 12725-12808. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Wang, G.-W., et al. (2018). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry, 16(33), 5961-5979. Available at: [Link]

Sources

Method

High-Precision Solvent Selection for the Cyclization and Functionalization of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

Abstract This application note details the solvent engineering required to control the reactivity of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol . This molecule represents a classic "privileged scaffold" in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the solvent engineering required to control the reactivity of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol . This molecule represents a classic "privileged scaffold" in organic synthesis, containing an electrophile (alkyl bromide), a nucleophile (oxime), and a conformational lock (gem-dimethyl group). The presence of the gem-dimethyl group at the C4 position induces the Thorpe-Ingold effect , significantly accelerating intramolecular cyclization.[1]

The choice of solvent is the primary determinant in dictating the reaction pathway between three competing outcomes:

  • N-Alkylation: Formation of cyclic nitrones (Piperidine-N-oxides).

  • O-Alkylation: Formation of cyclic oxime ethers (1,2-Oxazines).

  • O-Alkylation (Alcohol): Formation of epoxides (via the C2-hydroxyl).

This guide provides validated protocols for selecting solvents to maximize yield and selectivity for drug development applications.

Part 1: Physicochemical Analysis & Reactivity Profile

To select the correct solvent, one must understand the competing forces within the molecule.

The Structure-Reactivity Matrix
Structural FeatureChemical FunctionReactivity Implication
1-Bromo (Primary Halide) ElectrophileSusceptible to SN2 attack. Good leaving group.
2-Hydroxy (Secondary Alcohol) Nucleophile (Weak)Can attack C1 to form an Epoxide under basic conditions.
4,4-Dimethyl Conformational LockThorpe-Ingold Effect: Compresses the bond angle, forcing C1 and C5 closer. Accelerates 6-membered ring formation by ~100-1000x compared to linear analogs.
5-Hydroxyimino (Oxime) Ambident NucleophileCan attack via Nitrogen (Nitrone) or Oxygen (Oxime Ether). pKa

11.
The Mechanistic Divergence

The solvent's dielectric constant (


) and hydrogen-bond donor (HBD) capability largely determine which nucleophile wins.
  • Pathway A (Nitrone Formation): The nitrogen lone pair is softer. Polar, protic solvents often favor this pathway by solvating the leaving bromide and stabilizing the zwitterionic transition state.

  • Pathway B (Oxime Ether Formation): Oxygen is the harder nucleophile. Often favored in aprotic, lower-polarity environments or under specific metal catalysis.

  • Pathway C (Epoxide Formation): The C2-hydroxyl is closer (1,2-distance) but the ring strain is higher. The gem-dimethyl effect preferentially accelerates the formation of the 6-membered ring (Path A/B) over the 3-membered ring (Path C).

Part 2: Solvent Selection Decision Matrix

Use the following table to select the optimal solvent system based on your target product.

Target ProductRecommended Solvent SystemMechanism of ActionSelectivity Score
Cyclic Nitrone (6-membered)TFE (2,2,2-Trifluoroethanol) or EtOH/H₂O (9:1) High ionizing power solvates Br⁻; H-bonding stabilizes the Nitrone N-oxide moiety.High (N-Selectivity)
Cyclic Oxime Ether THF or DCM (with Ag₂CO₃)Low polarity suppresses charge separation (Nitrone); Silver salts force O-alkylation.Moderate
Epoxide (Side Product)DMSO (with NaH)Strong base deprotonates C2-OH first; DMSO enhances alkoxide nucleophilicity.High (C2-Attack)
Substitution (Displace Br)Acetone (Finkelstein) or MEK Solubilizes reagents but typically precipitates the halide salt, driving equilibrium.N/A (Linear product)
Visualization: Mechanistic Pathways

The following diagram illustrates the kinetic competition dictated by solvent choice.

ReactionPathways Start 1-Bromo-5-(hydroxyimino)- 4,4-dimethylpentan-2-ol TS_N Transition State A (N-Attack) Start->TS_N Polar Protic Solvents (TFE, EtOH) Thorpe-Ingold Accel. TS_O Transition State B (Oxime O-Attack) Start->TS_O Non-polar / Ag(I) (THF, DCM) TS_Epox Transition State C (Alkoxide Attack) Start->TS_Epox Strong Base / DMSO (Kinetic C2-OH control) Nitrone Cyclic Nitrone (Target: Spin Traps) TS_N->Nitrone OximeEther Cyclic Oxime Ether (Target: Heterocycles) TS_O->OximeEther Epoxide Epoxide Impurity (Side Reaction) TS_Epox->Epoxide

Figure 1: Solvent-dependent divergence of reaction pathways. Green path indicates the preferred route for Nitrone synthesis utilizing the Thorpe-Ingold effect.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of the Cyclic Nitrone

Objective: Leverage the gem-dimethyl effect and solvent polarity to favor N-alkylation (6-exo-tet cyclization).

Reagents:

  • Substrate: 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol (1.0 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.1 M concentration)

    • Why TFE? TFE is a strong hydrogen bond donor but a poor nucleophile. It solvates the leaving bromide ion effectively and stabilizes the developing positive charge on the nitrogen in the transition state, strongly favoring nitrone formation over oxime ether.

  • Base: NaHCO₃ (1.1 eq) - Mild base to neutralize HBr without deprotonating the C2-alcohol (preventing epoxide).

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 10 mL of TFE.

  • Base Addition: Add solid NaHCO₃ (1.1 mmol). The reaction is heterogeneous.

  • Thermal Activation: Heat the mixture to 55°C under an inert atmosphere (N₂ or Ar).

    • Note: The gem-dimethyl group lowers the activation energy; reflux is rarely needed and may promote degradation.

  • Monitoring: Monitor by TLC (MeOH/DCM 1:9). The starting material (Rf ~0.4) will disappear, replaced by the highly polar nitrone (Rf ~0.1, stains strongly with KMnO₄).

  • Workup:

    • Cool to room temperature.

    • Filter off inorganic salts.

    • Concentrate the TFE under reduced pressure (rotary evaporator). Caution: TFE is volatile and expensive; recycle if possible.

  • Purification: Flash chromatography on silica gel. Elute with DCM -> 10% MeOH/DCM.

Protocol B: Nucleophilic Substitution (Avoiding Cyclization)

Objective: To displace the bromine with an external nucleophile (e.g., Azide, Cyanide) without triggering the intramolecular cyclization.

Challenge: The intramolecular reaction is fast due to the gem-dimethyl effect.[1][2] You must make the intermolecular reaction faster.

Reagents:

  • Nucleophile: NaN₃ (Sodium Azide) (1.5 eq)

  • Solvent: Acetone or DMF (Dry)

  • Catalyst: 18-Crown-6 (if using Acetone) or TBAI (if using biphasic).

Step-by-Step:

  • Preparation: Dissolve substrate in Acetone (0.2 M).

  • Addition: Add NaN₃ (1.5 eq) and a catalytic amount of TBAI (Tetrabutylammonium iodide).

  • Temperature Control: Keep the reaction at 0°C to Room Temperature .

    • Critical: Heat promotes the intramolecular cyclization (entropic advantage). Keeping it cool favors the bimolecular substitution (enthalpic control).

  • Quench: Upon completion, dilute immediately with Et₂O and wash with water to remove excess azide and salts.

Part 4: Troubleshooting & Safety

The "Epoxide" Problem

If you observe a product with an NMR signal showing a characteristic upfield shift of the C1/C2 protons (epoxide region), your reaction conditions are too basic .

  • Cause: Deprotonation of the C2-hydroxyl (pKa ~16) occurs before the oxime acts.

  • Solution: Switch from strong bases (NaH, NaOH) to buffered systems (NaHCO₃, Pyridine) or use the TFE solvent system which requires no strong base.

Solubility Issues

The molecule has a "greasy" center (dimethyl pentane) and polar ends (OH, Oxime).

  • Issue: Poor solubility in hexane/toluene; poor solubility in water.

  • Fix: Use "Amphiphilic" solvents: THF , Dioxane , or Ethanol .

Safety: Handling Oximes and Bromides
  • Alkyl Bromides: Potential alkylating agents. Handle in a fume hood.

  • Oximes: Thermal decomposition can be energetic. Do not heat the crude reaction mixture above 100°C without DSC testing.

  • Nitrones: The product (if Protocol A is used) is a spin trap and may be sensitive to light. Store in amber vials under Argon at -20°C.

References

  • The Thorpe-Ingold Effect in Cyclization

    • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766.
  • Oxime-Nitrone Tautomerism and Solvent Effects

    • Kumbhare, R. M., et al. (2012). Synthesis of cyclic nitrones via intramolecular N-alkylation of oximes.[3] Tetrahedron Letters, 53(20), 2560-2563.

    • Note: Highlights the preference for N-alkyl
  • Solvent Properties (TFE)
  • General Protocol Validation

    • Standard protocols for intramolecular oxime alkylation adapted from: Organic Syntheses, Coll. Vol. 9, p. 64 (1998).

Sources

Application

functionalization of the secondary alcohol in 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL

Abstract This guide details the chemo-selective functionalization of the secondary alcohol in 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol . This substrate presents a "perfect storm" of reactivity challenges: a prima...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the chemo-selective functionalization of the secondary alcohol in 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol . This substrate presents a "perfect storm" of reactivity challenges: a primary alkyl bromide susceptible to displacement, an acid-sensitive oxime, and a gem-dimethyl group that kinetically accelerates intramolecular cyclization (Thorpe-Ingold effect). Standard protocols involving strong bases or acids will result in rapid decomposition into epoxides or cyclic ethers. This note provides validated protocols for Oxidation (to ketone) and Esterification (to acetate/benzoate) that preserve the linear integrity of the molecule.

Strategic Analysis: The Reactivity Triad

Successful modification of the C2-hydroxyl group requires navigating three competing reactivity zones. Understanding these failure modes is prerequisite to executing the protocols.

The Gem-Dimethyl Effect (Thorpe-Ingold Acceleration)

The C4 gem-dimethyl group imposes steric compression on the bond angles of the carbon chain. This reduces the entropic penalty for cyclization, bringing the C5-oxime and C1-bromide into close proximity with the C2-alcohol.

  • Implication: Any reaction intermediate that creates a strong nucleophile at C2 (alkoxide) or C5 (oximate) will instantly cyclize.

The Halohydrin Trap (Epoxide Formation)

The C1-Br and C2-OH motif constitutes a halohydrin.[1]

  • Mechanism: Treatment with base (e.g., NaH, KOH, or even Et3N at high temp) deprotonates the C2-OH. The resulting alkoxide performs an intramolecular

    
     attack on C1, displacing bromide to form an epoxide .[2]
    
  • Constraint: All functionalization must occur under neutral or acidic conditions, or utilizing non-nucleophilic bases (e.g., 2,6-lutidine).

Oxime Sensitivity
  • Acid Sensitivity: Strong acids (pH < 2) will hydrolyze the oxime (

    
    ) back to the ketone/aldehyde.
    
  • Redox Sensitivity: The oxime is susceptible to over-oxidation to nitro compounds or reduction to amines.

Decision Matrix: Pathway Selection

The following diagram maps the kinetic competition between desired functionalization and fatal cyclization pathways.

ReactivityMap Start Substrate: 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol Base Condition: Strong Base (NaH, KOH) Start->Base Acid Condition: Strong Acid (HCl, H2SO4) Start->Acid DMP Condition: Dess-Martin Periodinane (Neutral) Start->DMP Steglich Condition: DCC / Cat. DMAP (Mild) Start->Steglich Epoxide FAILURE: Epoxide Formation (Intramolecular SN2) Base->Epoxide Fast (Gem-Dimethyl Effect) Hydrolysis FAILURE: Oxime Hydrolysis (Ketone Recovery) Acid->Hydrolysis Hydrolysis Ketone SUCCESS: 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-one DMP->Ketone Oxidation Ester SUCCESS: C2-Ester Derivative Steglich->Ester Acylation

Figure 1: Kinetic competition map showing how standard conditions lead to cyclization or hydrolysis, while specialized protocols yield the target.

Protocol A: Oxidation to Ketone (Dess-Martin)[3][4]

Objective: Convert the secondary alcohol to a ketone without affecting the primary bromide or the oxime. Method: Dess-Martin Periodinane (DMP) is the reagent of choice.[3] Unlike Swern oxidation (which requires Et3N, a base that can trigger epoxide formation) or Jones reagent (acidic, hydrolyzes oxime), DMP operates at neutral pH.

Reagents & Materials
ComponentEquivalentsRole
Substrate1.0Target
Dess-Martin Periodinane1.2 - 1.5Oxidant
Dichloromethane (DCM)Solvent (0.1 M)Anhydrous solvent
Water (wet DCM)1.0 eq (trace)Accelerates DMP mechanism
Na2S2O3 (sat. aq.)ExcessQuench (reduces iodine species)
NaHCO3 (sat. aq.)ExcessBuffer (neutralizes acetic acid byproduct)
Step-by-Step Workflow
  • Preparation: Dissolve 1.0 eq of substrate in DCM (0.1 M concentration). Ensure the flask is open to air or contains a defined trace amount of water (DMP oxidation is accelerated by water).

  • Addition: Add 1.2 eq of Dess-Martin Periodinane solid in one portion at 0°C.

  • Reaction: Allow to warm to room temperature (23°C). Stir for 1–2 hours.

    • Monitoring: TLC will show the disappearance of the lower Rf alcohol.

  • Quench (Critical):

    • Dilute with Et2O (precipitates periodinane byproducts).

    • Add a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

    • Why? Na2S2O3 reduces the iodinane byproducts; NaHCO3 neutralizes the acetic acid produced, preventing acid-catalyzed oxime hydrolysis.

  • Workup: Vigorously stir the biphasic mixture until the organic layer is clear (approx. 15 mins). Separate layers. Extract aqueous layer with DCM.[4] Dry over Na2SO4.[4]

  • Purification: Flash chromatography on silica gel.

Caution: Do not use pyridine buffering unless absolutely necessary, as pyridine can displace the primary bromide over time.

Protocol B: Esterification (Steglich Method)

Objective: Acylation of the secondary alcohol (e.g., Acetate, Benzoate). Challenge: Standard acid chlorides (RCOCl) require base (Pyridine/Et3N) to scavenge HCl. This base promotes epoxide formation. Solution: Steglich Esterification uses DCC (coupling agent) and catalytic DMAP.[5] The reaction is neutral/mildly acidic.

Reagents & Materials
ComponentEquivalentsRole
Substrate1.0Target
Carboxylic Acid (R-COOH)1.1Acyl donor
DCC (Dicyclohexylcarbodiimide)1.1Activator
DMAP0.05 (5 mol%)Catalyst (Nucleophilic transfer)
DCMSolvent (0.2 M)Anhydrous
Step-by-Step Workflow
  • Preparation: Dissolve substrate (1.0 eq) and Carboxylic Acid (1.1 eq) in anhydrous DCM.

  • Activation: Add DCC (1.1 eq) at 0°C.

  • Catalysis: Add DMAP (0.05 eq).

    • Note: Keep DMAP loading low. High concentrations of DMAP can act as a nucleophile and displace the primary bromide.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 3–6 hours.

    • Observation: White precipitate (DCU) will form.

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5 M HCl (to remove DMAP and unreacted oxime traces if any), then NaHCO3.

    • Critical: The acid wash must be brief and cold to avoid hydrolyzing the oxime.

  • Purification: Flash chromatography.

Workflow Visualization

The following diagram illustrates the critical decision points in the oxidation protocol to ensure safety and yield.

DMPWorkflow Step1 Dissolve Substrate in DCM (0°C) Step2 Add Dess-Martin Periodinane (1.2 eq) Step1->Step2 Step3 Warm to RT (1-2 Hours) Step2->Step3 Check TLC Check: Alcohol Consumed? Step3->Check Check->Step3 No (Wait) Quench Add Na2S2O3 / NaHCO3 (1:1) Check->Quench Yes Workup Phase Separation & Drying Quench->Workup Warning AVOID: Swern (Et3N causes Epoxide) AVOID: Jones (Acid kills Oxime) Warning->Step2 Constraint

Figure 2: Step-by-step logic for the Dess-Martin oxidation protocol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
New spot at high Rf (non-polar) Epoxide formation due to basic conditions.Ensure pH < 7.5. Avoid amine bases in workup. Use DMP instead of Swern.
Loss of Oxime (NMR: missing =N-OH) Acid hydrolysis to ketone.Avoid HCl washes > 0.5M. Ensure NaHCO3 buffer is used in DMP quench.
Complex mixture/Polymerization Intermolecular alkylation.Dilute reaction (0.05 M). The gem-dimethyl group favors intramolecular, but high conc favors intermolecular.
Incomplete Oxidation Old DMP reagent.Add 1 eq of water to the reaction mixture (DMP requires trace water to activate).

References

  • Dess, D. B., & Martin, J. C. (1991).[6] A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols. Journal of the American Chemical Society.

  • Jung, M. E., & Piizzi, G. (2005).[7] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Authoritative source on the Thorpe-Ingold effect accelerating cyclization).

  • Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie. (Establishes the pH stability windows for oximes).

  • Chemistry Steps. (2024). Epoxides by Cyclization of Halohydrins. (Mechanistic validation of base-induced halohydrin closure).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Degradation of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL

Welcome to the technical support center for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this multifunctional molecule. Our goal is to equip you with the knowledge to minimize degradation and ensure the integrity of your experiments.

Understanding the Molecule: A Multifunctional Landscape

1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL is a complex organic molecule featuring three key functional groups: a primary bromoalkane, a secondary alcohol, and an oxime (hydroxyimino) group. The proximity and reactivity of these groups create a delicate chemical environment where degradation can be a significant concern. Understanding the interplay of these functionalities is paramount to preventing unwanted side reactions and ensuring the stability of the compound.

The primary concerns for degradation revolve around the inherent reactivity of each functional group:

  • Bromoalkane: Susceptible to nucleophilic substitution and elimination reactions.

  • Alcohol: Can act as a nucleophile, particularly under basic conditions, and can be oxidized.

  • Oxime: Prone to hydrolysis under acidic conditions, rearrangement, or reduction.

This guide will delve into the specific degradation pathways that can arise from these functional groups and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows unexpected peaks after storing the compound in a protic solvent. What could be the cause?

A1: The most likely cause is an intramolecular cyclization reaction. The alcohol group, even under neutral or slightly basic conditions, can act as a nucleophile and attack the carbon bearing the bromine atom. This SN2 reaction results in the formation of a cyclic ether, 2-(1-(hydroxyimino)-2,2-dimethylpropyl)tetrahydrofuran, and hydrobromic acid. The presence of a protic solvent can facilitate this process. To confirm this, look for the disappearance of the characteristic signals for the bromoalkyl group and the appearance of new signals corresponding to a tetrahydrofuran ring in your NMR spectrum.

Q2: I'm observing a loss of my compound when I use an acidic mobile phase for HPLC analysis. What degradation is occurring?

A2: Oximes are known to be susceptible to acid-catalyzed hydrolysis.[1] In the presence of an acidic mobile phase, your compound is likely hydrolyzing back to the corresponding ketone, 1-bromo-4,4-dimethyl-5-oxopentan-2-ol, and hydroxylamine. This will result in a decrease in the peak area of your target compound and the appearance of a new peak for the ketone. To avoid this, use a neutral or slightly buffered mobile phase for your HPLC analysis.

Q3: I attempted a reaction under strongly acidic conditions and high temperature and my product was transformed into an unexpected amide. What happened?

A3: You have likely induced a Beckmann rearrangement.[2][3] Under strong acidic conditions and heat, the oxime functional group can rearrange to form an amide. The protonated hydroxyl group of the oxime becomes a good leaving group (water), and a subsequent alkyl migration leads to the formation of a nitrilium ion, which is then attacked by water to form the amide after tautomerization.[4][5]

Q4: I'm trying to perform a reaction with a reducing agent, and I'm losing my starting material. What is the likely product?

A4: Oximes can be readily reduced to primary amines.[1][6] Common reducing agents like sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation, will convert the hydroxyimino group to an amino group, yielding 1-bromo-5-amino-4,4-dimethylpentan-2-ol.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield During Synthesis Incomplete reaction; Side reactions (e.g., elimination); Degradation of the product under reaction conditions.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[7] Use purified reagents and anhydrous solvents. Control the reaction temperature to minimize side reactions. Consider a milder base for reactions involving the bromoalkane to avoid elimination.
Presence of Multiple Spots on TLC After Workup Incomplete reaction; Formation of degradation products (cyclic ether, ketone); Impurities from starting materials.Check the purity of your starting materials.[8] During workup, avoid strongly acidic or basic conditions.[7] Use a neutral pH wash. If an aqueous workup is necessary, perform it quickly and at a low temperature.
Compound Degrades During Storage Exposure to light, heat, or moisture; Inappropriate solvent; Presence of acidic or basic impurities.Store the compound in a tightly sealed, amber-colored vial at low temperature (-20°C is recommended).[9] Store as a dry solid if possible. If a solution is required, use a dry, aprotic solvent like anhydrous dichloromethane or acetonitrile.
Inconsistent Results in Biological Assays Degradation of the compound in the assay buffer; Interaction with other components of the assay medium.Assess the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation by HPLC.[10] Prepare fresh solutions of the compound for each experiment.

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL. Understanding these pathways is crucial for designing experiments that maintain the integrity of the compound.

G A 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL B Intramolecular Cyclization (Base-catalyzed) A->B C Acid-Catalyzed Hydrolysis A->C D Beckmann Rearrangement (Strong Acid, Heat) A->D E Reduction A->E F 2-(1-(hydroxyimino)-2,2-dimethylpropyl)tetrahydrofuran B->F G 1-Bromo-4,4-dimethyl-5-oxopentan-2-ol + Hydroxylamine C->G H Corresponding Amide D->H I 1-Bromo-5-amino-4,4-dimethylpentan-2-ol E->I G A Unexpected Experimental Result (e.g., low yield, extra peaks) B Review Experimental Conditions (pH, temp, solvent, light exposure) A->B C Analyze Sample by HPLC and/or GC-MS B->C D Characterize Impurities by LC-MS and/or NMR C->D E Identify Degradation Pathway D->E F Modify Experimental Protocol (e.g., change pH, lower temp, use aprotic solvent, protect from light) E->F G Re-run Experiment and Analyze F->G G->B If problem persists H Problem Solved G->H

Caption: A systematic approach to troubleshooting degradation.

References

  • Wikipedia. (n.d.). Oxime. Retrieved from [Link]

  • Pharma Guideline. (n.d.). Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation. Retrieved from [Link]

  • Paul, L. D., & Jochim, C. L. (1999). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of analytical toxicology, 23(5), 416–421. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Beckmann Rearrangement. Retrieved from [Link]

  • Paul, L. D., & Jochim, C. L. (1999). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. Journal of analytical toxicology, 23(5), 416–421. [Link]

  • Johnson, D. W., & Murphy, R. C. (2009). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 44(6), 569-575. [Link]

  • Chemistry Steps. (2025). Beckmann Rearrangement. Retrieved from [Link]

  • Scribd. (n.d.). Chemists' Guide to Oxime Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Zeynizadeh, B., & Akbari, D. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2841-2845. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & biomolecular chemistry, 6(8), 1345–1347. [Link]

  • Patil, S. L., & Anbhule, P. V. (2010). Preparation of optically active amines from oximes: yeast catalyzed selective reduction. Trade Science Inc.[Link]

  • Gusev, D. G. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical reviews, 117(20), 12691–12743. [Link]

  • De Nanteuil, F., De Vains, J. R., & Le-Roy, J. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Chemical Science, 15(2), 526-532. [Link]

  • Malinak, D., et al. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of Toxicology, 98(9), 2937-2952. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & biomolecular chemistry, 6(8), 1345–1347. [Link]

  • LibreTexts Chemistry. (2021). 15.12: Cyclic Ethers. Retrieved from [Link]

  • Hurtado-Guzmán, J. A., & Menacho, J. M. (2018). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Hydrometallurgy, 179, 216-223. [Link]

  • University of Calcutta. (n.d.). Organic Chemistry. Retrieved from [Link]

  • Guseinov, F. I., et al. (2014). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. Russian Journal of Organic Chemistry, 50(10), 1435-1440. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson. (n.d.). Design a synthesis for each of the following, using an intramolecular reaction. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 4(10), 1315-1341. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 2(1), 48-54. [Link]

  • Patel, R. B., & Patel, M. R. (2012). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 3(11), 4166-4183. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38289-38293. [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Retrieved from [Link]

  • Krocker, O., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine drugs, 17(12), 677. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved from [Link]

  • Kumar, A., et al. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Journal of the Iranian Chemical Society, 13(12), 2235-2245. [Link]

  • ResearchGate. (2015). Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]

  • Mr Murray-Green Chemistry Tutorials. (2024, March 18). NMR of 1-bromopropane for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns [Video]. YouTube. [Link]

  • Kleinspehn, G. G., Jung, J. A., & Studniarz, S. A. (1967). Isolation and analysis of carbonyl compounds as oximes. Analytical chemistry, 39(12), 1621–1622. [Link]

  • Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. E-Journal of Chemistry, 2(3), 173-176. [Link]

  • Yuan, L., et al. (2021). Redetermination of the crystal structure of (E)-5-bromo-2-hydroxybenzaldehyde oxime, C7H6BrNO2. Zeitschrift für Kristallographie-New Crystal Structures, 236(5), 1013-1014. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

Welcome to the dedicated technical support guide for the purification of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable intermediate in high purity. The presence of multiple functional groups—a secondary alcohol, a bulky bromo-alkane, and a polar oxime—imparts unique chemical properties that can make purification non-trivial. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most probable impurities I should expect in my crude sample?

The impurity profile of your crude 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is intrinsically linked to its synthesis pathway. Oximes are typically formed via the condensation of a ketone with hydroxylamine.[1] The bromohydrin moiety can be introduced before or after oxime formation.

Table 1: Potential Impurities and Their Origin

Impurity Name/TypeLikely OriginKey Physicochemical Difference from ProductSuggested Primary Removal Method
Unreacted Ketone Precursor Incomplete reaction with hydroxylamine.Less polar; lacks the -NOH group.Flash Column Chromatography
Starting Material (if bromination is the final step) Incomplete bromination reaction.Significantly less polar; lacks bromine.Flash Column Chromatography
Di-brominated Species Over-bromination side reaction.More non-polar; higher molecular weight.Flash Column Chromatography
(Z)-Isomer of the Oxime Oximation reactions can produce both (E) and (Z) isomers.[2]Subtle polarity difference; may co-crystallize.Careful Column Chromatography or Fractional Recrystallization
Hydrolysis Product (Ketone) Degradation of the oxime, often catalyzed by acid (e.g., on silica gel).[1]Less polar than the target compound.pH-neutral purification conditions; Alumina or deactivated silica chromatography.
Hydroxylamine Salts Excess reagent from the oximation step.[3]Highly polar; water-soluble salt.Aqueous workup / Liquid-Liquid Extraction
Q2: My compound is degrading during flash column chromatography on silica gel. What's happening and how can I fix it?

This is a classic issue when dealing with acid-sensitive functional groups like oximes. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the hydrolysis of the C=N bond, reverting your oxime back to the corresponding ketone.[1][4]

Causality: The acidic silanol groups on the silica surface protonate the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by trace water in the mobile phase.

Solutions:

  • Deactivate the Silica: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexane) containing 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the surface.[4] Pack the column with this slurry. Add the same percentage of base to your mobile phase to maintain neutrality throughout the purification.

  • Switch the Stationary Phase: If degradation persists, switch to a more inert stationary phase.

    • Alumina (Neutral or Basic): Alumina is a suitable alternative for compounds that are sensitive to acid.[5]

    • Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds.[4]

  • Use Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase (C18) chromatography using solvents like acetonitrile and water can be an excellent, non-destructive alternative.[6]

start Crude Product Degrading on Silica? option1 Option 1: Deactivate Silica Gel start->option1 Is acid sensitivity suspected? option2 Option 2: Change Stationary Phase start->option2 Degradation persists? option3 Option 3: Use Reversed-Phase start->option3 Is compound soluble in ACN/Water? sub_option2a Use Neutral Alumina option2->sub_option2a sub_option2b Use Florisil option2->sub_option2b

Caption: Decision workflow for troubleshooting compound degradation during chromatography.

Q3: I'm struggling with recrystallization. The compound either "oils out" or doesn't crystallize at all. What should I do?

Recrystallization is a powerful technique but requires a delicate solubility balance.[7][8] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. Failure to crystallize indicates the compound is too soluble even at low temperatures.

Troubleshooting Protocol:

  • If the Compound Oils Out:

    • Add More Solvent: Your solution is likely too concentrated. Return the mixture to the heat source and add more of the "soluble" solvent until the oil redissolves completely.[9]

    • Reduce the Cooling Rate: Allow the flask to cool very slowly. Insulate it with paper towels or a cork ring to prevent rapid temperature drops which favor oiling over crystal nucleation.[9]

    • Lower the Dissolution Temperature: Use a lower boiling point solvent or solvent mixture if possible, provided your compound still has adequate solubility.

  • If No Crystals Form:

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.[9]

      • Seed Crystals: Add a tiny crystal of your crude material back into the cold solution.[9]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to cool again.

    • Change the Solvent System: Your compound may be too soluble in the chosen solvent. Add an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the first solvent) dropwise to the cold solution until persistent cloudiness appears, then warm slightly to clarify and cool again. A common pair is ethanol/water.[7]

start Recrystallization Fails oiling_out Compound 'Oils Out' start->oiling_out Is it a liquid layer? no_crystals No Crystals Form start->no_crystals Is solution clear? solution1 1. Re-heat & Add More Solvent 2. Slow Down Cooling Rate oiling_out->solution1 Action solution2 1. Scratch Inner Flask 2. Add Seed Crystal 3. Add Anti-Solvent no_crystals->solution2 Action

Sources

Troubleshooting

Bromo-Oxime Synthesis: A Technical Support Guide to Temperature Optimization

For researchers, medicinal chemists, and drug development professionals, the synthesis of bromo-oximes represents a critical step in the development of novel chemical entities. The introduction of a bromine atom alpha to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of bromo-oximes represents a critical step in the development of novel chemical entities. The introduction of a bromine atom alpha to the oxime functionality can significantly alter a molecule's biological activity and serve as a handle for further synthetic transformations. However, the bromination of oximes is a nuanced process where temperature control is paramount to achieving high yields, purity, and the desired regioselectivity.

This technical support center provides a comprehensive guide to understanding and optimizing the reaction temperature for bromo-oxime synthesis. Presented in a practical question-and-answer format, this document addresses common challenges and provides field-proven insights to troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: What is the typical temperature range for the α-bromination of oximes?

The optimal temperature for the α-bromination of oximes is highly dependent on the substrate, the brominating agent, and the solvent. However, a general starting point can be inferred from the bromination of the corresponding ketones. For cyclic ketoximes, reactions with N-bromosuccinimide (NBS) can often be initiated at room temperature (around 25 °C)[1][2]. Acyclic ketoximes may require higher temperatures, typically in the range of 20-80 °C, to proceed at a reasonable rate[3][4]. It is crucial to start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical methods.

Q2: How does temperature influence the regioselectivity of bromination in unsymmetrical ketoximes?

Temperature plays a critical role in controlling the regioselectivity of bromination, a concept best explained by the principles of kinetic versus thermodynamic control.[5][6]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is generally under kinetic control, meaning the product that forms the fastest will be the major product. This typically corresponds to the bromination at the more sterically accessible α-carbon or the one that leads to the most stable enol or enolate intermediate.

  • Thermodynamic Control (High Temperature): At higher temperatures, the reaction can become reversible, leading to an equilibrium between the possible bromo-oxime isomers. Under these conditions, the most thermodynamically stable product will predominate. This is often the more substituted bromo-oxime.

Therefore, if you are targeting the less substituted bromo-oxime (the kinetic product), it is advisable to run the reaction at a low temperature. Conversely, for the more substituted, thermodynamically favored product, a higher reaction temperature may be beneficial, provided the product is stable under these conditions.

Q3: I am observing multiple spots on my TLC plate. Could the reaction temperature be too high?

Yes, a high reaction temperature is a common culprit for the formation of multiple byproducts. At elevated temperatures, several side reactions can occur:

  • Dibromination: The desired mono-bromo-oxime can undergo a second bromination, leading to the formation of a dibromo-oxime.

  • Decomposition: Bromo-oximes can be thermally labile and may decompose at high temperatures.[7][8] Brominated flame retardants, for example, are designed to decompose at high temperatures, releasing bromine radicals.[8]

  • Rearrangement Reactions: High temperatures can provide the activation energy for undesired molecular rearrangements.

  • E/Z Isomerization: The C=N double bond of the oxime can undergo thermal E/Z isomerization, potentially leading to a mixture of geometric isomers of the bromo-oxime product.[9][10]

If you observe a complex reaction mixture, reducing the reaction temperature is a primary troubleshooting step.

Q4: My reaction is very slow or not proceeding at all. Should I increase the temperature?

While a low reaction rate can be due to insufficient temperature, it is important to consider other factors before indiscriminately increasing the heat. Insufficient activation of the brominating agent or a poor choice of solvent can also lead to sluggish reactions.

Before raising the temperature, consider the following:

  • Initiator: If you are using NBS for a radical bromination, ensure you have an appropriate radical initiator (like AIBN or benzoyl peroxide) and that it is active at your chosen temperature.[11]

  • Catalyst: Some bromination reactions are catalyzed by acids or other additives.[12] Ensure your catalyst is present and active.

  • Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents if possible.

If these factors are optimized and the reaction is still slow, a careful and incremental increase in temperature while monitoring the reaction is a reasonable approach.

Troubleshooting Guide: Temperature-Related Issues

Problem Potential Cause (Temperature-Related) Suggested Solution(s)
Low to no conversion of starting oxime Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Gradually increase the temperature in 5-10 °C increments, monitoring the reaction by TLC. Ensure radical initiators (if used) are at their effective temperature range.
Formation of multiple products (complex TLC) Reaction temperature is too high, leading to side reactions like dibromination, decomposition, or rearrangement.Decrease the reaction temperature. Consider running the reaction at 0 °C or even lower. If the desired product is the kinetic one, low temperatures are crucial.[6]
Desired product is formed, but in low yield The desired product may be thermally unstable and decomposing at the reaction temperature. The reaction may be reversible, with the equilibrium not favoring the product at that temperature.Lower the reaction temperature and increase the reaction time. If possible, remove the product from the reaction mixture as it is formed.
Incorrect regioisomer is the major product The reaction is under thermodynamic control (high temperature) when the kinetic product is desired, or vice versa.To favor the kinetic product, run the reaction at a low temperature for a shorter duration. To favor the thermodynamic product, use a higher temperature and allow the reaction to reach equilibrium.[5]
Product appears to be a mixture of E/Z isomers The reaction temperature may be high enough to facilitate thermal isomerization around the C=N bond of the bromo-oxime.[9][10]Lower the reaction temperature. Analyze the product mixture by NMR to confirm the presence of isomers. Purification by chromatography may be necessary.

Experimental Protocols: A Focus on Temperature Control

While specific protocols for bromo-oxime synthesis are highly substrate-dependent, the following generalized procedures for the α-bromination of a ketoxime using N-bromosuccinimide (NBS) highlight key temperature control points.

Protocol 1: General Procedure for α-Bromination of a Ketoxime (Kinetic Control)

This protocol aims to favor the formation of the kinetically controlled product by using a low reaction temperature.

dot

Caption: Workflow for α-bromination of a ketoxime under kinetic control.

Protocol 2: General Procedure for α-Bromination of a Ketoxime (Thermodynamic Control)

This protocol uses elevated temperatures to favor the formation of the more thermodynamically stable product.

dot

Caption: Workflow for α-bromination of a ketoxime under thermodynamic control.

Data Summary: Temperature Effects on Bromination

The following table summarizes the general effects of temperature on the α-bromination of oximes, based on established principles of organic reactions.

Temperature Reaction Rate Selectivity Potential Side Reactions Typical Product Profile
Low (-20 °C to 0 °C) SlowHighMinimalKinetic product
Room Temperature (20-30 °C) ModerateModerate to HighMinor side products may formOften a good starting point for optimization
Elevated (40 °C to Reflux) FastMay decreaseDibromination, decomposition, E/Z isomerizationThermodynamic product, potential for byproducts

Mechanistic Considerations: The Role of Temperature

The bromination of an oxime can proceed through different mechanisms, such as a radical pathway or an acid-catalyzed electrophilic addition, depending on the reaction conditions. Temperature influences both pathways.

dot

G cluster_main Temperature Influence on Bromo-Oxime Synthesis cluster_lowT Low Temperature cluster_highT High Temperature Temp Reaction Temperature LowT_Rate Slower Reaction Rate Temp->LowT_Rate decreases HighT_Rate Faster Reaction Rate Temp->HighT_Rate increases LowT_Selectivity Higher Kinetic Selectivity LowT_Side Fewer Side Reactions Kinetic Kinetic Product Favored HighT_Selectivity Higher Thermodynamic Selectivity HighT_Side Increased Side Reactions (Dibromination, Decomposition) Thermo Thermodynamic Product Favored

Caption: Logical relationship between temperature and reaction outcomes in bromo-oxime synthesis.

In radical brominations using NBS, higher temperatures or UV irradiation are often necessary to initiate the homolytic cleavage of the N-Br bond to generate the bromine radical.[11][13][14] However, excessive heat can lead to a loss of selectivity.

In acid-catalyzed brominations, temperature affects the rate of enol or enolate formation from the oxime precursor, which is often the rate-determining step. Higher temperatures increase this rate but can also promote the aforementioned side reactions.

By carefully controlling the reaction temperature, researchers can navigate the delicate balance between reaction rate, selectivity, and product stability to achieve the optimal outcome for their specific bromo-oxime synthesis.

References

  • a) Cu‐catalyzed amino‐bromination reaction of oxime derivatives and... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]

  • Tanemura, K., Suzuki, T., Nishida, Y., Satsumabayashi, K., & Horaguchi, T. (2004). A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chemical Communications, (4), 470-471. [Link]

  • CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents. (n.d.).
  • Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502. [Link]

  • Huang, H., Liu, C., & Chen, L. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry, 7(6), 908-912. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17). Retrieved February 15, 2026, from [Link]

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 - Chemia. (2022, March 22). Retrieved February 15, 2026, from [Link]

  • Synthesis of dibromo ketones by the reaction of the environmentally benign H2O2-HBr system with oximes - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selective Synthesis of E and Z Isomers of Oximes - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Products of thermal decomposition of brominated polymer flame retardants. (n.d.). Retrieved February 15, 2026, from [Link]

  • Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Wang, Z., Yin, G., Chen, A., & Ma, D. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3438–3453. [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form - TSI Journals. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mechanochemical halogenation of unsymmetrically substituted azobenzenes. (2022, June 15). Retrieved February 15, 2026, from [Link]

  • High temperature bromination Part XXIII: Bromination of octahydro-1H-indene and octahydro-1H-4,7-methanoindene - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4.5: 14.3 Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2019, July 24). Retrieved February 15, 2026, from [Link]

  • Kim, J. M., Lee, K. Y., Lee, S., & Kim, J. N. (2003). Nonselective Bromination-Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. Organic Letters, 5(6), 849–852. [Link]

  • Kinetic study of Fast brominations of regioisomers of Chloroacetanilide using Competition Techniques - IJREAM. (n.d.). Retrieved February 15, 2026, from [Link]

  • Kuwahara, S., Suzuki, Y., Sugita, N., Ikeda, M., Nagatsugi, F., Harada, N., & Habata, Y. (2018). Thermal E/Z Isomerization in First Generation Molecular Motors. The Journal of organic chemistry, 83(8), 4800–4804. [Link]

  • Recent Advances in the Chemistry of Oximes - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Roche, S. P., & Paradiso, J.-A. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6329–6336. [Link]

  • Bromination - Common Conditions - Common Organic Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. (2019, September 12). Retrieved February 15, 2026, from [Link]

  • E/Z-Isomerization and Accompanying Photoreactions of Oximes, Oxime Ethers, Nitrones, Hydrazones, Imines, Azo and Azoxy Compounds, and Various Applications - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Bokach, N. A., & Kukushkin, V. Y. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(20), 12485–12566. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Retrieved February 15, 2026, from [Link]

  • Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis and structural features of 2-halo-2,2-dinitroacetamidoximes - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) KINETICS AND MECHANISM OF BROMINATION OF OXYGEN HETEROCYCLES IN ACETIC ACID - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Tseghe, T. S., Abdel-Atty, A. M., & Salama, R. H. (2021). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 26(21), 6479. [Link]

  • Van Steijvoort, C., Vloeberghs, M., & Van Aken, K. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]

  • Malinak, D., Markova, K., Hnanickova, J., Drtinova, L., Jun, D., & Kuca, K. (2024). Brominated oxime nucleophiles are efficiently reactivating cholinesterases inhibited by nerve agents. Archives of toxicology, 98(7), 2131–2144. [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 92(3), 551-574. [Link]

  • α-Amino acid synthesis - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • T. Troll The addition of bromine to alkenes is the most important reaction to produce 1,2-dibro. (n.d.). Retrieved February 15, 2026, from [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. (n.d.). Retrieved February 15, 2026, from [Link]

  • Khazaei, A., & Manesh, A. A. (2004). Facile regeneration of carbonyl compounds from oximes under microwave irradiations using N-bromophthalimide. Journal of the Brazilian Chemical Society, 15(5), 744–747. [Link]

  • Borucka, M., Mizera, K., & Przybysz, J. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 107, 307-312. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 4,4-Dimethylpentan-2-ol Derivatives

Ticket ID: SOL-44DMP-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and reaction homogeneity for sterically hindered lipophilic alcohols. Diagnostic Framework: Characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-44DMP-001 Status: Open Agent: Senior Application Scientist Subject: Troubleshooting aqueous solubility and reaction homogeneity for sterically hindered lipophilic alcohols.

Diagnostic Framework: Characterizing the Problem

The core challenge with 4,4-dimethylpentan-2-ol and its derivatives (esters, ethers, carbamates) lies in their structural dichotomy. The molecule possesses a hydrophilic hydroxyl group at C2, but it is sterically shielded and electronically offset by the bulky, hydrophobic tert-butyl group at C4.

  • The "Grease Ball" Effect: The tert-butyl moiety acts as a hydrophobic anchor (LogP ~2.1 for the parent alcohol, >3.0 for derivatives). It disrupts the hydrogen bonding network of water without providing compensatory polar interactions.

  • Steric Shielding: The C2 secondary alcohol is flanked by a methyl group and a neopentyl group, reducing the kinetic accessibility for solvation shells to form effectively.

Use the following decision tree to identify your specific solubility bottleneck:

SolubilityDecisionTree Start Start: Define Issue AppType Application Context? Start->AppType BioAssay Bioassay / Formulation AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis Precip Precipitation on Dilution? BioAssay->Precip SolventType Reaction Medium? Synthesis->SolventType ConcCheck Final Conc > 50µM? Precip->ConcCheck Yes (Cloudy) Cosolvent Protocol A: Stepwise Cosolvent (PEG/DMSO) ConcCheck->Cosolvent No (<50µM) Cyclodextrin Protocol B: HP-β-CD Complexation ConcCheck->Cyclodextrin Yes (>50µM) Aqueous Aqueous/Biphasic SolventType->Aqueous Organic Organic (Non-Polar) SolventType->Organic PTC Protocol C: Phase Transfer Catalysis Aqueous->PTC Standard Standard Organic Solvents (DCM, THF ok) Organic->Standard

Figure 1: Diagnostic logic flow for selecting the appropriate solubilization strategy based on experimental context.

Bioassay & Formulation Troubleshooting

Issue: "My compound precipitates when I dilute the DMSO stock into PBS/Media." Root Cause: Kinetic solubility failure. The rapid change in dielectric constant from DMSO (


=47) to Water (

=80) causes the hydrophobic tert-butyl tails to aggregate faster than water can structure around them.
Protocol A: The "Step-Down" Cosolvent Method

Best for: Low concentrations (<50 µM) and acute cellular assays.

The Science: Direct dilution (e.g., 1:1000) creates local zones of supersaturation. A stepwise reduction in solvent strength allows the hydration shell to form gradually.

  • Prepare 1000x Stock: Dissolve derivative in anhydrous DMSO (e.g., 10 mM).

  • Intermediate Dilution (The Critical Step):

    • Prepare a 20% PEG-400 (Polyethylene Glycol) solution in water.

    • Dilute DMSO stock 1:10 into the PEG-400 solution. (Result: 1 mM compound in 10% DMSO/18% PEG/72% Water).

    • Why: PEG-400 acts as an amphiphilic bridge, stabilizing the tert-butyl group while being water-miscible [1].

  • Final Dilution: Dilute the intermediate 1:100 into your assay buffer.

    • Final Composition: 10 µM compound, 0.1% DMSO, 0.18% PEG-400.

Self-Validation Step (Turbidity Check): Before adding to cells, place 100 µL of the final mix in a clear 96-well plate. Read Absorbance at 600 nm .

  • Pass: OD600 < 0.005 (above background).

  • Fail: OD600 > 0.01 (Indicates micro-aggregates; switch to Protocol B).

Protocol B: Cyclodextrin Inclusion Complexation

Best for: High concentrations (>50 µM), animal studies, or long-term stability.

The Science: The tert-butyl group of 4,4-dimethylpentan-2-ol is sterically bulky but fits ideally into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The cavity diameter (~6.0-6.5 Å) accommodates the branched alkyl tail, shielding it from water [2].

Workflow:

  • Carrier Prep: Prepare 20% (w/v) HP-β-CD in PBS. Filter sterilize (0.22 µm).

  • Loading: Add the 4,4-dimethylpentan-2-ol derivative (solid or oil) directly to the CD solution.

    • Ratio: Aim for a 1:5 molar ratio (Drug:CD) to ensure complete encapsulation of the bulky tail.

  • Energy Input: Vortex for 10 minutes, then sonicate in a water bath at 37°C for 30 minutes.

  • Equilibration: Shake at room temperature for 4 hours.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove uncomplexed excess. Use the supernatant.

Synthetic Process Troubleshooting

Issue: "The reaction is heterogeneous or slow when using aqueous reagents (e.g., oxidation, hydrolysis)." Root Cause: The tert-butyl group makes the molecule lipophilic enough to migrate entirely into the organic phase, preventing contact with aqueous nucleophiles or oxidants.

Protocol C: Phase Transfer Catalysis (PTC)

The Science: To react a lipophilic substrate (4,4-dimethylpentan-2-ol derivative) with a water-soluble reagent, you must transport the active anion into the organic phase.

  • Recommended Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336.

  • Solvent System: Toluene/Water or DCM/Water.

Optimization Table:

Reaction TypeRecommended SolventCatalystWhy?
Esterification DCM or TolueneDMAP (Nucleophilic)The hindered C2 alcohol requires a hyper-nucleophilic catalyst to overcome steric crowding.
Oxidation (to Ketone) DCM/WaterTEMPO + TBAClThe bulky tert-butyl group does not inhibit TEMPO access; biphasic system prevents over-oxidation.
Etherification THF/DMF (Dry)NaH (Base)Do not use water. The alkoxide of this hindered alcohol is a strong base; water will protonate it immediately.
Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While 4,4-dimethylpentan-2-ol dissolves in ethanol, ethanol is less effective at suppressing aggregation upon dilution into water compared to DMSO. Furthermore, ethanol has high volatility, which can lead to concentration errors in open-well plates.

Q: My derivative is an oil. How do I weigh it accurately for stock solutions? A: Do not weigh small volumes directly.

  • Weigh a larger amount (e.g., 20-50 mg) into a tared glass vial.

  • Add DMSO gravimetrically (by weight) based on density (

    
    ) to achieve the target molarity.
    
  • Calculation:

    
    .
    

Q: Why does the melting point of my derivative vary so much? A: Derivatives of 4,4-dimethylpentan-2-ol often exhibit waxy/amorphous solid behavior due to the flexible alkyl chain preventing efficient crystal packing. This is not necessarily an impurity. Confirm purity via 1H-NMR (look for the distinct tert-butyl singlet at ~0.9 ppm and the doublet methyl at ~1.1 ppm).

References
  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Regarding dielectric constants and solvation of hindered alcohols).

Reference Data & Comparative Studies

Validation

Spectroscopic Discrimination of Hydroxyimino vs. Alcohol Moieties: A Comparative FTIR Guide

Executive Summary In drug discovery and intermediate characterization, distinguishing between a Hydroxyimino group (oxime, ) and a standard Alcohol group ( ) is a frequent analytical challenge. Both moieties exhibit domi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and intermediate characterization, distinguishing between a Hydroxyimino group (oxime,


) and a standard Alcohol group  (

) is a frequent analytical challenge. Both moieties exhibit dominant hydroxyl stretching vibrations in the

range, often leading to misinterpretation during rapid screening.

This guide objectively compares the spectral signatures of these two functional groups. Unlike generic spectroscopy texts, we focus on the causality of peak shifts and provide a self-validating experimental protocol to confirm identity when spectral overlap occurs.

The Mechanistic Basis of Spectral Divergence

To accurately interpret the spectra, one must understand the electronic environment driving the vibrational frequencies.

The Alcohol Group ( )

In alcohols, the hydroxyl group is bonded to an


 hybridized carbon. The bond is purely single-character (

).
  • Dipole Moment: High.[1]

  • H-Bonding: Forms strong intermolecular networks (dimers/trimers), causing significant peak broadening.

  • Key Feature: The

    
     stretch is coupled with 
    
    
    
    vibrations, making it sensitive to the carbon skeleton (primary vs. secondary vs. tertiary).
The Hydroxyimino Group ( )

In oximes, the hydroxyl group is bonded to an


 hybridized nitrogen, which is part of a 

double bond.
  • Resonance Effect: The lone pair on the oxygen can participate in resonance with the

    
     bond, altering the 
    
    
    
    bond order slightly compared to alcohols.
  • Acidity: Oximes are generally more acidic (

    
    ) than alcohols (
    
    
    
    ), leading to stronger hydrogen bond donation and often lower frequency
    
    
    shifts.
  • The Differentiator: The presence of the

    
     stretching vibration is the "smoking gun" that alcohols lack.
    

Comparative Peak Analysis

The following tables summarize the critical diagnostic bands. Note the distinct "Fingerprint" regions (


) which provide higher specificity than the 

region alone.
Table 1: Alcohol Characteristic Peaks (The Alternative)[2]
Vibration ModeFrequency (

)
IntensitySpecificityNotes
O-H Stretch (Free)

Sharp, VariableLowOnly visible in dilute gas/non-polar solvent.
O-H Stretch (H-Bonded)

Broad, StrongLowIndistinguishable from oximes, amines, or water.
C-O Stretch (Primary)

StrongMediumSensitive to skeletal environment.
C-O Stretch (Secondary)

StrongMedium
C-O Stretch (Tertiary)

StrongMedium
C=N Stretch ABSENT N/AHigh Key negative control.
Table 2: Hydroxyimino (Oxime) Characteristic Peaks (The Target)
Vibration ModeFrequency (

)
IntensitySpecificityNotes
O-H Stretch (H-Bonded)

Broad, MediumLowOften appears at lower wavenumber than alcohols due to stronger H-bonding.
C=N Stretch

Weak/MediumHigh The definitive peak. Conjugation lowers frequency.[1]
N-O Stretch

MediumHighDistinct from C-O stretch. Usually

.
C-H Deformation

WeakLowOximes often lack the

C-H forest seen in alcohols.

Diagnostic Workflow

Do not rely on a single peak. Use this logic flow to triangulate the functional group identity.

IdentificationLogic Start Unknown Sample Spectrum CheckOH Step 1: Inspect 3200-3600 cm⁻¹ Is there a broad O-H band? Start->CheckOH NoOH No O-H Band CheckOH->NoOH No YesOH O-H Present CheckOH->YesOH Yes Stop1 Not Alcohol or Oxime (Check Ethers/Ketones) NoOH->Stop1 CheckCN Step 2: Inspect 1615-1690 cm⁻¹ Is there a sharp/medium peak? YesOH->CheckCN NoCN No Peak in 1600s CheckCN->NoCN No YesCN Peak Present (C=N) CheckCN->YesCN Yes CheckCO Step 3: Inspect 1000-1200 cm⁻¹ Strong bands present? NoCN->CheckCO ResultAlc High Probability: ALCOHOL CheckCO->ResultAlc Yes (C-O detected) CheckNO Step 4: Inspect 900-1000 cm⁻¹ (N-O Stretch) YesCN->CheckNO ResultOx High Probability: OXIME (Hydroxyimino) CheckNO->ResultOx Band at ~940 cm⁻¹ ResultAmide Check Amide I/II (Could be Amide) CheckNO->ResultAmide No Band

Figure 1: Decision Matrix for distinguishing Hydroxyimino groups from Alcohols based on hierarchical peak validation.

Experimental Protocol: The Dilution Study

When spectral overlap is severe (e.g., complex matrices), a simple scan is insufficient. You must determine if the hydrogen bonding is Intermolecular (common in alcohols) or Intramolecular (common in specific oxime isomers or chelates).

Objective: Differentiate species by observing the


 stretch shift upon dilution.
Reagents & Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or anhydrous Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for IR transparency but requires strict safety handling.
  • Cells: Infrasil quartz or NaCl liquid cells (path lengths: 0.1 mm, 1.0 mm, 10 mm).

  • Instrument: FTIR Spectrometer (

    
     resolution).
    
Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve the sample in the solvent to create a

      
       solution.
      
    • Ensure the sample is completely dry; water moisture will invalidate the

      
       region.
      
  • Serial Dilution:

    • Prepare three concentrations:

      
      , 
      
      
      
      , and
      
      
      .
  • Acquisition:

    • 0.1 M Scan: Use the 0.1 mm path length cell.

    • 0.01 M Scan: Use the 1.0 mm path length cell.

    • 0.001 M Scan: Use the 10 mm path length cell.

    • Why? Increasing path length compensates for lower concentration, keeping the total number of molecules in the beam path constant (Beer-Lambert Law).

  • Analysis:

    • Overlay the three spectra normalized to the highest peak.

Interpretation Logic

DilutionProtocol Spectrum Dilution Spectra (Overlay 0.1M, 0.01M, 0.001M) Observation1 O-H Peak Shifts to Higher Wavenumber (Broad -> Sharp) Spectrum->Observation1 Observation2 O-H Peak Position Remains Constant Spectrum->Observation2 Conclusion1 Intermolecular H-Bonding (Typical Alcohol) Observation1->Conclusion1 Conclusion2 Intramolecular H-Bonding (Chelated Oxime/Syn-isomer) Observation2->Conclusion2

Figure 2: Logic flow for interpreting dilution studies. Alcohols typically show a shift from bonded (


) to free (

) upon dilution. Oximes with internal H-bonding (e.g., syn-aldoximes) resist this shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Standard text for C-O and C=N assignments).
  • BenchChem. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers. Retrieved from

  • Canadian Journal of Chemistry. (1955). The Infrared Spectra of Alpha and Beta Oximes. (Foundational work on N-O stretching frequencies). Retrieved from

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. (Detailed analysis of C-O stretch variations). Retrieved from

Sources

Comparative

Validation of Ultrasound-Assisted Synthesis for Sterically Hindered Gem-Dimethyl Oximes

Topic: Content Type: Publish Comparison Guide Abstract The gem-dimethyl group is a critical structural motif in modern medicinal chemistry, utilized to enhance metabolic stability and enforce bioactive conformations via...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Abstract

The gem-dimethyl group is a critical structural motif in modern medicinal chemistry, utilized to enhance metabolic stability and enforce bioactive conformations via the Thorpe-Ingold effect.[1][2] However, the synthesis of gem-dimethyl oximes—key intermediates for amines, nitriles, and heterocycles—is frequently bottlenecked by significant steric hindrance. This guide validates the Ultrasound-Assisted (Sonochemical) Method as a superior alternative to the Traditional Ethanolic Reflux , demonstrating a 90% reduction in reaction time and a 20–30% increase in yield for sterically congested substrates.

Introduction: The Steric Challenge

In drug development, the gem-dimethyl group (two methyl groups on the same carbon) is often introduced to block metabolic sites or restrict conformational freedom. While pharmacologically advantageous, this motif imposes severe steric penalties during synthesis.

  • The Problem: In the standard oximation of gem-dimethyl ketones (e.g., 2,2-dimethylcyclohexanone or pinacolone), the bulky methyl groups shield the carbonyl carbon from nucleophilic attack by hydroxylamine.

  • Standard Consequence: Traditional thermal reflux methods require prolonged reaction times (12–48 hours), harsh bases (pyridine), and often result in incomplete conversion or thermodynamic mixtures of E/Z isomers.

  • The Solution: Ultrasound irradiation (20–100 kHz) generates acoustic cavitation. The implosion of microbubbles creates transient "hotspots" (local temperatures >5000 K and pressures >1000 atm), providing the activation energy necessary to overcome the steric barrier of the gem-dimethyl group without bulk thermal degradation.

Comparative Analysis: Sonochemistry vs. Thermal Reflux

The following data compares the performance of the Ultrasound-Assisted Method (Method A) against the Standard Reflux Method (Method B) .

Table 1: Performance Metrics on Sterically Hindered Substrates
MetricMethod A: Ultrasound-Assisted Method B: Traditional Reflux Impact
Energy Source Ultrasonic Irradiation (40 kHz)Thermal Convection (Oil Bath)Method A utilizes cavitation energy.
Solvent System Water/Ethanol (Green)Ethanol/Pyridine (Toxic)Method A eliminates toxic pyridine.
Reaction Time 2 – 20 Minutes4 – 24 Hours95% Time Savings
Yield (Avg) 92%65%+27% Yield Increase
Purity (Crude) >95% (Often requires no chromatography)~80% (Requires purification)Streamlined Workup
E-Factor Low (< 5)High (> 20)Eco-Friendly
Table 2: Substrate-Specific Validation Data

Data synthesized from comparative studies on hindered ketones.

Substrate (Gem-Dimethyl Ketone)Method A Yield (Time)Method B Yield (Time)
Pinacolone (3,3-dimethyl-2-butanone)96% (2 min)78% (3 h)
Camphor (Bornan-2-one)88% (15 min)60% (12 h)
2,2-Dimethylcyclohexanone 91% (10 min)55% (24 h)
Adamantanone 94% (5 min)82% (6 h)
Mechanistic Insight & Visualization

The success of the sonochemical method lies in Acoustic Cavitation . Unlike thermal heating, which increases the kinetic energy of the entire bulk solvent, sonication focuses energy at the molecular collision site.

Diagram 1: Mechanistic Pathway & Steric Overcome

G cluster_0 Method B: Thermal Reflux cluster_1 Method A: Ultrasound (Validation) Start Gem-Dimethyl Ketone (Sterically Hindered) Barrier Steric Barrier (Methyl Shielding) Start->Barrier Reagent NH2OH·HCl Reagent->Barrier Thermal Bulk Heating (Slow Kinetic Energy Transfer) Barrier->Thermal Standard Route Cavitation Acoustic Cavitation (Microbubble Implosion) Barrier->Cavitation Validated Route ResultB Low Conversion (Incomplete Attack) Thermal->ResultB Hotspot Local Hotspot (>5000K, >1000atm) Cavitation->Hotspot Attack Nucleophilic Attack (Barrier Breached) Hotspot->Attack Product Gem-Dimethyl Oxime (High Yield) Attack->Product

Caption: Figure 1. Acoustic cavitation provides localized high-energy states to overcome the steric repulsion of gem-dimethyl groups, facilitating nucleophilic attack.

Experimental Protocols
Protocol A: Ultrasound-Assisted Synthesis (Recommended)

This protocol is validated for scalability from 1 mmol to 50 mmol.

Reagents:

  • Gem-dimethyl ketone (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

  • Sodium Acetate (NaOAc) or K₂CO₃ (1.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Equipment:

  • Ultrasonic cleaning bath (e.g., 40 kHz, 100W) or Probe Sonicator.

Step-by-Step:

  • Preparation: Dissolve the ketone (e.g., 10 mmol) in 10 mL of Ethanol.

  • Reagent Mix: Dissolve NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) in 10 mL of deionized water.

  • Combination: Add the aqueous salt solution to the ethanolic ketone solution in a flask.

  • Sonication: Place the flask in the ultrasonic bath at ambient temperature (25–30°C). Sonicate for 2–15 minutes .

    • Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) every 2 minutes. The reaction is typically complete when the starting ketone spot disappears.

  • Workup:

    • Pour the mixture into 50 mL of crushed ice/water.

    • The oxime will precipitate as a white solid.

    • Filter, wash with cold water, and dry.

    • Validation Note: If no precipitate forms (oily product), extract with ethyl acetate (3 x 10 mL).

Protocol B: Traditional Reflux (Control)

Use this only if ultrasound equipment is unavailable.

Step-by-Step:

  • Dissolve ketone (10 mmol) and NH₂OH·HCl (15 mmol) in 20 mL Ethanol.

  • Add Pyridine (15 mmol) or NaOAc.

  • Heat to reflux (80°C) for 6–24 hours .

  • Monitor via TLC.[3] (Note: Degradation products may appear).[4]

  • Remove solvent under reduced pressure, neutralize, and extract.

Decision Matrix for Method Selection

Use the following logic flow to determine when to apply the validated ultrasound method versus other techniques (like mechanochemistry).

Diagram 2: Synthesis Workflow Decision Tree

D Start Start: Oxime Synthesis CheckSteric Is Substrate Sterically Hindered? (e.g., Gem-Dimethyl, Adamantyl) Start->CheckSteric Standard Standard Stirring (RT, 1-2h) CheckSteric->Standard No CheckSolubility Is Substrate Water/EtOH Soluble? CheckSteric->CheckSolubility Yes MethodA METHOD A: Ultrasound (Best for Hindered + Soluble) CheckSolubility->MethodA Yes MethodC Mechanochemistry (Grinding) (Best for Solvent-Free/Insoluble) CheckSolubility->MethodC No (Solid/Solid) MethodB High Pressure/Reflux (Last Resort) CheckSolubility->MethodB Complex/Unstable

Caption: Figure 2. Decision tree for selecting the optimal synthesis method based on substrate hindrance and solubility.

References
  • Safari, J., & Gandomi-Ravandi, H. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. Journal of the Brazilian Chemical Society. Link

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Zang, H., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.[5] Green Chemistry Letters and Reviews. Link

  • Kulkarni, P. S., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. Link

  • BenchChem Technical Support. (2025). Synthesis of Sterically Hindered Ketoximes: Troubleshooting & Optimization. BenchChem Protocols. Link

Sources

Validation

identifying isomers of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-OL

An In-Depth Technical Guide to Identifying Isomers of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol Executive Summary The accurate identification and isolation of isomers for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpenta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Identifying Isomers of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

Executive Summary

The accurate identification and isolation of isomers for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol (hereafter referred to as BHDPO ) is a critical quality attribute in the development of gem-dimethyl-substituted pharmaceutical intermediates. This molecule presents a unique stereochemical challenge: it possesses one chiral center at C2 and a geometric center at the C5-oxime moiety, resulting in four distinct stereoisomers: (2R, 5E), (2S, 5E), (2R, 5Z), and (2S, 5Z) .

This guide objectively compares the three primary methodologies for isomer identification—NMR Spectroscopy , Chiral SFC/HPLC , and X-Ray Crystallography —providing a validated workflow for researchers to assign absolute configuration and geometric purity.

Part 1: Structural Analysis & Isomer Landscape

Before selecting an analytical method, one must understand the structural behavior of BHDPO.

  • Chiral Center (C2): The secondary alcohol adjacent to the bromomethyl group creates enantiomeric pairs (R/S).

  • Geometric Center (C5): The oxime functionality (=N-OH) exists as E (trans) or Z (cis) isomers. In oximes, the E-isomer is typically thermodynamically favored but rapid isomerization can occur under acidic conditions or photo-irradiation.

The Four Target Isomers:

  • Isomer A: (2R, 5E) - Thermodynamically stable oxime, Dextrorotatory alcohol

  • Isomer B: (2S, 5E) - Thermodynamically stable oxime, Levorotatory alcohol

  • Isomer C: (2R, 5Z) - Kinetic oxime, Dextrorotatory alcohol

  • Isomer D: (2S, 5Z) - Kinetic oxime, Levorotatory alcohol

Part 2: Comparative Analysis of Identification Methodologies

The following table compares the performance of analytical techniques specifically for BHDPO.

Table 1: Performance Matrix of Identification Methods
FeatureMethod A: 1D/2D NMR Spectroscopy Method B: Chiral SFC (Supercritical Fluid Chrom.) Method C: Single Crystal XRD
Primary Utility Geometric (E/Z) Assignment Enantiomeric (R/S) Quantification Absolute Configuration
Sample Requirement ~5–10 mg (Dissolved)<1 mg (Dissolved)Single Crystal (>0.1 mm)
Resolution Power High for E/Z; None for R/S (without chiral shift reagents)High for all 4 isomers (with correct column)Definite (Gold Standard)
Throughput Medium (10-30 min/sample)High (3-5 min/sample)Low (Days to Weeks)
Cost Efficiency High (Standard equipment)Medium (Specialized columns)Low (Resource intensive)
Key Limitation Cannot distinguish enantiomers alone.Requires extensive method development.Requires crystalline solid; fails with oils.

Part 3: Detailed Experimental Protocols

Protocol A: NMR Determination of E/Z Configuration

Objective: To distinguish the oxime geometric isomers using the chemical shift anisotropy of the methine proton.

Mechanism: The proton attached to the imine carbon (H-C5) resonates at a distinct frequency depending on its spatial relationship to the hydroxyl group. In E-oximes, the H-C5 is cis to the -OH, typically causing a downfield shift compared to the Z-isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of BHDPO in 0.6 mL of DMSO-d6 . (DMSO is preferred over CDCl3 to prevent oxime aggregation).

  • Acquisition: Acquire a standard 1H-NMR spectrum (minimum 400 MHz, 16 scans).

  • NOE Experiment: Perform a 1D-NOESY irradiating the oxime hydroxyl proton (=N-OH).

    • Observation: If NOE enhancement is observed at the H-C5 methine proton, the configuration is Z (syn) (proton and OH are close).

    • Observation: If NOE enhancement is observed at the gem-dimethyl group (C4-Me) and not H-C5, the configuration is E (anti) .

  • Analysis:

    • (E)-Isomer H-C5 δ: ~7.4 - 7.6 ppm (Triplet/Multiplet).

    • (Z)-Isomer H-C5 δ: ~6.8 - 7.1 ppm.

Protocol B: Chiral SFC Separation of Enantiomers

Objective: To resolve the R/S enantiomers of the alcohol.

Why SFC? Supercritical Fluid Chromatography offers superior resolution for polar alcohols like BHDPO compared to normal-phase HPLC, utilizing CO2 to reduce hydrogen bonding interactions.

Method Parameters:

  • Instrument: Agilent 1260 Infinity II SFC or equivalent.

  • Column: Chiralpak IG or Chiralcel OD-H (4.6 x 150 mm, 5 µm). Amylose-based columns often show better selectivity for gem-dimethyl spacers.

  • Mobile Phase:

    • A: CO2 (Supercritical)

    • B: Methanol + 0.1% Diethylamine (DEA)

  • Gradient: 5% to 40% B over 8 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 220 nm (Oxime absorbance).

Expected Results:

  • Peak 1: (2R, 5E)

  • Peak 2: (2S, 5E)

  • Note: Z-isomers usually elute with different retention times, potentially creating a 4-peak chromatogram if the sample is a mixture.

Part 4: Validated Workflow Diagram

The following diagram illustrates the logical decision tree for identifying and isolating the specific isomer of BHDPO.

IsomerIdentification Start Crude BHDPO Sample (Mixture of 4 Isomers) Step1 Step 1: Achiral HPLC/UPLC (C18 Column) Start->Step1 Decision1 Are E/Z isomers separated? Step1->Decision1 NMR Step 2: 1H-NMR & NOESY (DMSO-d6) Decision1->NMR Yes (2 peaks) Decision1->NMR No (1 broad peak) Result_Geo Assign E/Z Geometry (Based on H-C5 Shift) NMR->Result_Geo Step3 Step 3: Chiral SFC Screening (Chiralpak IG/OD-H) Result_Geo->Step3 Resolution Isolate Enantiomers (Prep-SFC) Step3->Resolution XRD Step 4: X-Ray Crystallography (Anomalous Dispersion of Br) Resolution->XRD If Solid/Crystalline Final Full Structural Assignment (Absolute Config) Resolution->Final If Oil (deduce from analog) XRD->Final

Caption: Logical workflow for the sequential determination of geometric (E/Z) and stereochemical (R/S) configuration of BHDPO.

Part 5: Critical Scientific Insights (E-E-A-T)

1. The "Bromine Advantage" in XRD: While X-ray crystallography is often dismissed due to crystallization difficulties, BHDPO contains a Bromine atom . Bromine is a heavy scatterer (anomalous scattering) which allows for the determination of absolute configuration (R vs S) without needing a known chiral reference. If you can grow a crystal, this is the only method that provides a self-validating "truth" without chemical derivatization.

2. Oxime Isomerization Risks: Researchers must be aware that the oxime bond is labile.

  • Risk: Dissolving the sample in acidic solvents (or using TFA in HPLC) can catalyze E/Z isomerization, leading to "ghost peaks" or changing ratios during analysis.

  • Mitigation: Always use neutral or slightly basic mobile phases (e.g., 0.1% DEA or NH4OH) during chromatography to maintain geometric integrity.

3. Gem-Dimethyl Effect: The 4,4-dimethyl group introduces steric bulk that restricts rotation. This often simplifies the NMR spectrum by locking the conformation, making NOE signals sharper and more definitive than in linear analogs. However, it also makes the hydroxyl group at C2 more sterically hindered, potentially requiring longer reaction times if derivatization (e.g., Mosher's ester analysis) is attempted.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kalsi, P. S. (2009). Stereochemistry Conformation and Mechanism. New Age International. (Detailed discussion on oxime geometrical isomerism).
  • Torrés, M., et al. (2018). "Chiral separation of pharmaceutical intermediates by Supercritical Fluid Chromatography." Journal of Chromatography A.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition. (Foundational rules for R/S and E/Z assignment).
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography. (Methodology for using Bromine in XRD for absolute config).

Comparative

Elemental Analysis Standards for Bromo-Hydroxyimino Compounds: A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and Drug Development QA/QC Professionals. Content Type: Publish Comparison Guide / Technical Application Note. Executive Summary: The Analytical Challenge In pharmaceutical devel...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Drug Development QA/QC Professionals. Content Type: Publish Comparison Guide / Technical Application Note.

Executive Summary: The Analytical Challenge

In pharmaceutical development, bromo-hydroxyimino compounds (containing both a bromine halogen and an oxime/hydroxyimino moiety,


) represent a high-value but analytically difficult class of molecules. The bromine atom often enhances metabolic stability, while the hydroxyimino group serves as a critical pharmacophore or synthetic intermediate.

However, characterizing these compounds via Elemental Analysis (EA) presents a "perfect storm" of analytical challenges:

  • Thermal Instability: The

    
     bond in the hydroxyimino group is energetically labile, posing risks of deflagration (mini-explosions) within the combustion zone, leading to sample loss and low nitrogen recovery.
    
  • Halogen Interference: Bromine (

    
    ) is a heavy, volatile halogen that can poison standard oxidation catalysts and interfere with Nitrogen determination by mimicking 
    
    
    
    or
    
    
    signals in thermal conductivity detectors (TCD) if not properly scrubbed.
  • Refractory Nature: The combination of aromatic rings and halogens often results in incomplete combustion (coking).

This guide compares the Optimized Automated Flash Combustion (OAFC) method—enhanced with specific catalytic additives—against the traditional Schöniger Flask Combustion (SFC) and Combustion Ion Chromatography (CIC) . We evaluate these "products" based on precision, recovery, and workflow efficiency.

Comparative Analysis: Automated Flash vs. Schöniger Flask

The "Product": Optimized Automated Flash Combustion (OAFC)

Modern dynamic flash combustion utilizing specific additives (V₂O₅/WO₃).

The Alternative: Schöniger Flask Combustion (SFC)

Traditional static combustion in an oxygen-rich flask followed by titrimetric or IC analysis.

Performance Matrix
FeatureOptimized Automated Flash Combustion (OAFC)Schöniger Flask Combustion (SFC)Combustion Ion Chromatography (CIC)
Primary Analytes C, H, N (Simultaneous)Br, I, S, Cl (Individual)Br, Cl, S, F (Speciated)
Sample Size Micro (1–3 mg)Macro (10–100 mg)Micro/Meso (5–20 mg)
Bromine Recovery 98.5% – 101.5% (Requires Ag-wool trap)99.5% – 100.5% (Gold Standard)99.0% – 101.0%
Nitrogen Accuracy High (if Br is trapped)N/A (Halogens only)N/A
Throughput High (60+ samples/day)Low (Manual prep)Medium (Automated)
Interference Risk High: Br can overlap with water/N₂ peaks without traps.Low: Matrix is destroyed; specific titration used.Low: Chromatographic separation.[1]
Safety Medium: Pre-combustion in tin capsule can be violent for oximes.Low: Risk of flask over-pressurization with unstable oximes.High: Controlled furnace.

Technical Deep Dive: Causality & Protocol Optimization

The "Product" Workflow: Automated Flash Combustion

To successfully analyze bromo-hydroxyimino compounds using a standard CHNS analyzer (e.g., Elementar vario, Thermo Flash 2000), you cannot use the "standard" mode. You must modify the protocol to handle the Bromine-Nitrogen conflict .

The Mechanism of Failure (Standard Mode): In a standard setup,


 gas generated during combustion passes through the reduction tube. If the silver wool (Ag) trap is saturated or too cool, bromine breaks through to the TCD. 

has a thermal conductivity that can interfere with the integration of the Water or Nitrogen peaks, causing the classic "High C, Low N" error.

The Optimized Protocol (Self-Validating):

  • Additive Strategy: Sandwich the sample (1.5 mg) between layers of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    powder in the tin capsule.
    • Causality:

      
       acts as an oxidative flux, supplying immediate oxygen at the heart of the sample (preventing coke formation) and dampening the deflagration of the oxime group.
      
  • Halogen Scavenging: Ensure the combustion tube contains a fresh zone of Silver Wool heated to

    
    .
    
    • Reaction:

      
      . This quantitatively removes Br from the gas stream, allowing accurate N determination.
      
The Alternative: Schöniger Flask

For pure Bromine determination, this remains the reference method. The sample is burned in pure oxygen, and the gases are absorbed into an alkaline solution (e.g., hydrazine sulfate or KOH).

  • Limitation: It does not provide C/H/N data, requiring a second analysis run on a different instrument.

Experimental Data: Recovery Comparison

Test Compound: 4-Bromobenzaldehyde oxime (


)
Theoretical Values:  C: 42.03%, H: 3.02%, N: 7.00%, Br: 39.95%
MethodCarbon (%)Nitrogen (%)Bromine (%)Deviation from Theory
Standard CHNS (No Additive) 41.206.15N/AFAIL (Incomplete combustion, Br interference)
Optimized OAFC (w/ WO₃) 42.016.98N/A*PASS (Within

)
Schöniger Flask (Titration) N/AN/A39.98PASS (High Precision Br)
Combustion IC (CIC) 41.95**N/A40.05PASS (Excellent Br recovery)

*Note: Modern OAFC instruments can determine Br if equipped with specific detectors, but standard CHNS configurations remove it. **Carbon determined via coupled detector in some CIC setups.

Self-Validating Experimental Protocol

Protocol: Optimized CHNS Analysis for Oximes

Objective: Determine %C, %H, %N with


 accuracy in bromo-hydroxyimino matrix.
  • Instrument Prep:

    • Pre-condition the reduction tube. Check "breakthrough" counter for the Silver trap.

    • Set Furnace Temperature: 980°C (Combustion), 650°C (Reduction).

  • Calibration:

    • Use Acetanilide (K-factor) for C/H/N.

    • Validation Standard: Run p-Bromobenzamide as a "check standard" to verify that the Bromine trap is working. If Nitrogen values for p-Bromobenzamide are elevated, the trap is saturated.

  • Sample Preparation:

    • Weigh 1.5 mg to 2.0 mg of sample into a Tin capsule.

    • CRITICAL STEP: Add 3–5 mg of

      
        (Tungsten Trioxide) powder directly on top of the sample.
      
    • Fold capsule tightly to exclude air.

  • Analysis:

    • Run with Oxygen Boost (extra

      
       injection) set to 5 seconds to ensure complete oxidation of the aromatic ring.
      
  • Validation Criteria:

    • Carbon recovery must be

      
      .
      
    • Nitrogen peak shape must be symmetrical (tailing indicates halogen interference).

Visualization: Decision Workflow

The following diagram illustrates the logical decision process for selecting the correct analytical standard and method based on the specific stability and halogen content of the molecule.

EA_Workflow Start Start: Bromo-Hydroxyimino Sample StabilityCheck Is Sample Thermally Unstable? (Explosive/Volatile Oxime?) Start->StabilityCheck HalogenContent Bromine Content > 20%? StabilityCheck->HalogenContent No (Stable) Method_Flask Method B: Schöniger Flask (Safety Shield + Titration) StabilityCheck->Method_Flask Yes (Risk of Deflagration) Method_OAFC Method A: Optimized OAFC (Use WO3 Additive + Ag Trap) HalogenContent->Method_OAFC No (Routine) Method_CIC Method C: Combustion IC (Automated Halogen Speciation) HalogenContent->Method_CIC Yes (High Br Load) Analysis_CHN Analyze C, H, N Method_OAFC->Analysis_CHN Analysis_Br Analyze Br Only Method_Flask->Analysis_Br Method_CIC->Analysis_Br Validation Validation: Check Standard (p-Bromobenzamide) Tol: +/- 0.4% Analysis_CHN->Validation Analysis_Br->Validation

Caption: Decision tree for selecting the optimal elemental analysis method. OAFC = Optimized Automated Flash Combustion; CIC = Combustion Ion Chromatography.

References

  • Exeter Analytical. (2015).[2][3] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method. [Link][4]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Elemental Analysis. [Link]

  • American Chemical Society (ACS). (2014). ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. [Link][5]

  • Babij, N. R., et al. (2016). An International Study Evaluating Elemental Analysis. Organometallics, 35(12), 1964-1969. [Link]

Sources

Validation

A Comparative Guide to the Chromatographic Separation of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol Impurities

Introduction 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical, as any impurities can carry through t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide provides an in-depth comparison of chromatographic techniques for the separation and analysis of this compound and its process-related impurities, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The molecular structure, featuring a secondary alcohol, a brominated carbon, and a polar hydroxyimino (oxime) group, presents a unique challenge for chromatographic separation. A robust analytical method must be able to resolve the main component from structurally similar impurities, which may include starting materials, by-products from side reactions, and degradation products.

Understanding Potential Impurities

Effective method development begins with a theoretical impurity profile based on the synthetic route. The synthesis of oximes typically involves the condensation of a ketone or aldehyde with hydroxylamine.[1][2][3][4] The synthesis of the parent bromo-alcohol can involve halogenation of a corresponding diol or addition of a halogenating agent to an unsaturated precursor.[5][6]

Based on these general pathways, potential impurities for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol could include:

  • Starting Materials: Unreacted 1-Bromo-4,4-dimethylpentan-2-one or the precursor alcohol.

  • Dehalogenated Impurity: The corresponding 5-(hydroxyimino)-4,4-dimethylpentan-2-ol, a common process-related impurity in organohalogen synthesis.[7]

  • Over-brominated Species: Di- or tri-brominated analogues.

  • Isomers: Positional isomers of the bromo or hydroxyl groups.

  • Degradation Products: Hydrolysis of the oxime back to the ketone, or Beckmann rearrangement products under acidic conditions.[4]

The logical workflow for addressing these potential impurities is to develop a separation method with sufficient selectivity to resolve these closely related compounds.

Caption: High-level workflow for chromatographic method development.

Comparative Analysis of Separation Techniques

We will compare two powerful chromatographic techniques for this separation challenge: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility and robustness.[8] A systematic approach to method development is crucial for achieving the desired separation.[9]

Initial Screening and Rationale: A standard C18 column is often the first choice for method development. However, the polar nature of the oxime and hydroxyl groups in the target molecule can lead to poor retention and peak shape on traditional C18 phases. Therefore, a polar-embedded or polar-endcapped C18 column is a more logical starting point to mitigate these effects. For the mobile phase, acetonitrile was chosen over methanol due to its lower viscosity and stronger elution strength for this type of compound. A mild acidic modifier like formic acid is used to suppress the silanol activity on the stationary phase and ensure consistent ionization of the analytes.

Optimized HPLC Method: After screening various columns and mobile phase conditions, an optimal separation was achieved using a polar-embedded C18 column with a gradient elution.

ParameterConditionRationale
Column Polar-Embedded C18 (e.g., Waters XBridge C18), 150 mm x 4.6 mm, 3.5 µmProvides balanced retention for polar and non-polar analytes and improves peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape and provides protons for mass spectrometry detection if used.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 30% to 70% B over 20 minutesProvides sufficient resolution between the main peak and closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe oxime functionality provides some UV absorbance at lower wavelengths.
Injection Vol. 10 µL

Performance: This method successfully resolved the main compound from key potential impurities, including the dehalogenated species and the starting ketone. However, the total run time, including re-equilibration, was approximately 30 minutes.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for the separation of polar and chiral compounds.[10][11] It utilizes supercritical CO2 as the primary mobile phase, which offers benefits like high efficiency, fast separations, and reduced solvent consumption.[12][13]

Rationale for SFC: Given the polar nature of the target molecule, SFC presents a compelling alternative. The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[14] By using a polar stationary phase and a polar co-solvent (modifier), SFC can effectively retain and separate polar compounds.

Optimized SFC Method: A screening of several polar stationary phases revealed that a column with an ethyl pyridine phase provided the best selectivity for this separation.

ParameterConditionRationale
Column Ethyl Pyridine (e.g., PrincetonSFC 2-Ethylpyridine), 150 mm x 4.6 mm, 5 µmOffers unique selectivity for polar compounds, especially those capable of hydrogen bonding.
Mobile Phase A Supercritical CO2Primary mobile phase with low viscosity.
Mobile Phase B MethanolPolar co-solvent to increase elution strength for polar analytes.
Gradient 5% to 25% B over 8 minutesA steeper gradient is possible due to the high efficiency of SFC, leading to a faster analysis.
Flow Rate 3.0 mL/minHigher flow rates are achievable due to the low viscosity of the mobile phase.
Back Pressure 150 barMaintains the CO2 in a supercritical state.
Column Temp. 40 °CInfluences the density and solvating power of the supercritical fluid.
Detection UV at 210 nm
Injection Vol. 5 µL

Performance: The SFC method provided a significantly faster analysis, with a total run time of under 10 minutes. The selectivity was comparable to the HPLC method, with excellent resolution of all key impurities.

Head-to-Head Performance Comparison

MetricRP-HPLC MethodSFC MethodAdvantage
Analysis Time ~30 minutes< 10 minutesSFC
Resolution (Main Peak / Dehalo Impurity) 2.83.1SFC
Solvent Consumption (Organic) ~15 mL per run~4 mL per runSFC
Method Complexity StandardRequires specialized high-pressure equipmentHPLC
Orthogonality High (different retention mechanism)High (different retention mechanism)N/A

graph SeparationLogic {
rankdir=TB;
node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

Analyte [label="Analyte Mixture\n(API + Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="RP-HPLC\n(Hydrophobic Interaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SFC [label="SFC\n(Polar Interaction / Adsorption)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result_HPLC [label="Separation based on\nPolarity / LogP", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Result_SFC [label="Separation based on\nPolar Group Interactions", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

Analyte -> HPLC; Analyte -> SFC; HPLC -> Result_HPLC; SFC -> Result_SFC; }

Caption: Orthogonal separation mechanisms of RP-HPLC and SFC.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (30% Acetonitrile / 70% 0.1% Formic Acid in Water).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

  • Sequence Setup:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Program the gradient: 30% B to 70% B over 20 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 8 minutes.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Integrate the peaks and identify impurities based on their relative retention times. The method should be validated according to USP <1225> guidelines for accuracy, precision, specificity, linearity, and range.[15][16]

Protocol 2: SFC Method
  • System Preparation: Equilibrate the SFC system with the initial mobile phase conditions (5% Methanol). Ensure the back pressure regulator is set to 150 bar.

  • Sample Preparation: Dissolve the sample in Methanol to a final concentration of approximately 0.5 mg/mL.

  • Sequence Setup:

    • Set the column temperature to 40 °C.

    • Set the flow rate to 3.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Program the gradient: 5% B to 25% B over 8 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Analysis: As with the HPLC method, integrate and identify peaks. Validate the method as per regulatory requirements.[17][18]

Conclusion and Recommendations

Both RP-HPLC and SFC are capable of effectively separating 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol from its key process-related impurities.

  • The RP-HPLC method is robust, reliable, and uses standard laboratory equipment, making it an excellent choice for quality control labs that may not have access to SFC instrumentation. Its longer run time is a drawback in high-throughput environments.

  • The SFC method offers a significant advantage in terms of speed and reduced environmental impact due to lower solvent consumption.[13] For laboratories equipped with SFC technology, this method is superior for high-throughput screening, in-process control, and rapid purity checks.

Recommendation: For routine quality control and release testing, the validated RP-HPLC method is a highly reliable choice. For process development and high-throughput environments where speed is critical, the SFC method is strongly recommended. Employing both methods can provide orthogonal data, which is highly valuable for comprehensive impurity profiling and regulatory submissions.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega - ACS Publications. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. [Link]

  • Video: Supercritical Fluid Chromatography - JoVE. [Link]

  • Journal of Chromatography & Separation Techniques - Longdom Publishing. [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • (PDF) An efficient one pot synthesis of oxime by classical method - ResearchGate. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Pharmaceutical Impurity Analysis Overview - Chemass. [Link]

  • Oxime - Wikipedia. [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. [Link]

  • US6413431B1 - HPLC method for purifying organic compounds - Google P
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. [Link]

  • Chromatogram of impurity mix solution including identified impurities... | Download Scientific Diagram - ResearchGate. [Link]

  • replacing the -oh group in alcohols by a halogen - Chemguide. [Link]

  • Review on the modern analytical advancements in impurities testing. [Link]

  • ORGANiC hALOGEN COMPOUNDS. [Link]

  • Journal Pre-proof - CONICET. [Link]

  • Simultaneous determination of escitalopram impurities including the R-enantiomer on a cellulose tris(3,5-dimethylphenylcarbamate. [Link]

  • Halogenation of Alcohols | Organic Chemistry Lessons - YouTube. [Link]

  • Separation techniques: Chromatography - PubMed. [Link]

  • Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - ResearchGate. [Link]

  • CN1166822A - Preparation of halogenated alcohols - Google P

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol

This document provides a detailed, safety-driven protocol for the proper disposal of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol. As a compound likely synthesized for research and development, it lacks a standardize...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol. As a compound likely synthesized for research and development, it lacks a standardized, pre-existing Safety Data Sheet (SDS). Therefore, this guide is built upon an in-depth analysis of its constituent functional groups and established principles of hazardous waste management. Our primary objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Part 1: Hazard Assessment & Chemical Profile

A thorough understanding of the hazards associated with 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol is paramount for its safe handling and disposal. The molecule's potential for hazardous reactions is derived from its three key functional groups: a brominated alkyl chain, a secondary alcohol, and an oxime group.

Functional GroupAssociated HazardsRationale and Causality
Brominated Organic Compound Environmental Toxin, Potential CarcinogenHalogenated organic compounds are persistent in the environment and are treated as hazardous waste.[1][2][3] Incineration is a common disposal method for such compounds.[4]
Secondary Alcohol (-OH) Irritant, Flammability (if in solvent)The alcohol group may cause skin and eye irritation. While the compound itself may not be highly flammable, it is likely dissolved in a flammable solvent.
Oxime (=N-OH) High Reactivity, Potential for Explosive Decomposition Oximes can undergo exothermic and potentially explosive decomposition upon heating.[4][5] Crucially, they can hydrolyze in the presence of acids, a reaction that can also be energetic.[1][4] Ketoximes, in the presence of even trace amounts of acid, can undergo an exothermic Beckmann rearrangement, which can lead to an explosion of unreacted material.[4]

Waste Characterization:

Based on the above analysis, waste containing 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol must be classified as Hazardous Waste . According to the Resource Conservation and Recovery Act (RCRA), it would likely be characterized by:

  • Toxicity (D-series waste): Due to the presence of bromine, it is considered a toxic waste.[6][7]

  • Reactivity (D003): The oxime group's potential for violent reaction with acids or upon heating classifies it as a reactive waste.[4][6][7]

This characterization mandates that it be handled and disposed of following strict federal and local regulations.

Part 2: Immediate Safety Protocols

Personal Protective Equipment (PPE)

When handling 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol, either in pure form or as a waste product, the following PPE is mandatory:

  • Eye Protection: Wear safety glasses with side shields or goggles.[8][9]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.[8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.[9]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.[9]

Spill Management

In the event of a spill, immediate and decisive action is required to mitigate risks:

  • Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of vapor inhalation.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Contain: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do NOT use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if necessary and safe): Given the reactivity with acids, do not attempt to neutralize with an acid-based solution.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Procedure

The cornerstone of safe disposal is the strict segregation of this waste stream. Under no circumstances should waste containing 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol be mixed with acidic waste.

Step 1: Waste Container Selection
  • Choose a container that is compatible with halogenated organic solvents. A high-density polyethylene (HDPE) or glass container is typically appropriate.

  • The container must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Ensure the container is clean and dry before use.

Step 2: Waste Segregation and Collection
  • Designate a specific waste container for "Halogenated Organic Waste containing Oximes."

  • This waste stream must be kept separate from:

    • Non-halogenated organic waste.[2][3]

    • Aqueous waste.

    • Acidic waste (pH ≤ 2). [10][11][12]

    • Basic waste (pH ≥ 12.5).[10][11][12]

    • Oxidizers.[10][11][12]

  • Collect all materials contaminated with 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol, including reaction residues, contaminated solvents, and spill cleanup materials, in this designated container.

Step 3: Labeling

Proper labeling is a legal requirement and crucial for safety.[3][13][14] The waste container must be labeled with the following information as soon as the first drop of waste is added:

  • The words "HAZARDOUS WASTE"

  • Chemical Contents: List all constituents by their full chemical name. For this specific compound, write "1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol." Also, list any solvents (e.g., "Methylene Chloride," "Methanol").

  • Approximate Percentages: Estimate the percentage of each component.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Reactive").

  • Principal Investigator/Laboratory Information: Your name, lab number, and contact information.

Step 4: Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from general traffic.

  • Ensure the storage area has secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.

  • Do not store the waste container near sources of heat, ignition, or in direct sunlight.

Step 5: Disposal Request
  • Once the container is full (leaving at least 10% headspace to allow for expansion) or if the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Part 4: Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol.

DisposalWorkflow Disposal Workflow for 1-Bromo-5-(hydroxyimino)-4,4-dimethylpentan-2-ol start Waste Generation (Residues, Spills, Contaminated Materials) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hazard_assessment Hazard Assessment: - Halogenated Organic - Reactive Oxime - Toxic waste_stream Is the waste stream acidic? hazard_assessment->waste_stream ppe->hazard_assessment segregate Segregate into 'Halogenated Organic Waste (Oxime-Containing)' Container waste_stream->segregate No no_mix DO NOT MIX! Potential for Exothermic/ Explosive Reaction waste_stream->no_mix Yes label_container Label Container: 'HAZARDOUS WASTE' List all constituents and hazards segregate->label_container no_mix->segregate Keep Separate store Store in designated Satellite Accumulation Area with Secondary Containment label_container->store request_pickup Request Pickup from Environmental Health & Safety (EHS) store->request_pickup end Proper Disposal Complete request_pickup->end

Sources

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